molecular formula C11H10ClN3O B3429800 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine CAS No. 7749-49-7

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Número de catálogo: B3429800
Número CAS: 7749-49-7
Peso molecular: 235.67 g/mol
Clave InChI: SZVOYWHZVVUJBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Chloro-phenoxy)-6-methyl-pyrimidin-2-ylamine is 235.0512396 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-6-10(15-11(13)14-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOYWHZVVUJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254052
Record name 4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinamine
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Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7749-49-7
Record name 4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine
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Foundational & Exploratory

Chemical Structure, Synthesis, and Pharmacological Potential of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (CAS: 7749-49-7) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the design of small-molecule therapeutics and agrochemicals. By juxtaposing a hydrogen-bonding 2-aminopyrimidine core with a lipophilic 4-chlorophenoxy moiety, this molecule presents a versatile pharmacophore. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodology, mechanistic causality, and analytical validation protocols for drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is essential for predicting its behavior in both synthetic workflows and biological assays[1]. The table below summarizes its core structural parameters[2].

PropertyValue
Chemical Name 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine
CAS Registry Number 7749-49-7
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
Monoisotopic Mass 235.05124 Da
SMILES CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)Cl
InChIKey SZVOYWHZVVUJBH-UHFFFAOYSA-N
Predicted XlogP 2.7

Electronic Topology: The pyrimidine ring is inherently electron-deficient. The 2-amino group acts as an electron donor via resonance, partially offsetting this deficiency. The 4-chlorophenoxy group is electron-withdrawing via induction but can donate electron density via resonance. The 6-methyl group provides mild inductive electron donation (+I effect). This "push-pull" electronic system stabilizes the molecule and dictates its reactivity profile, making the ether linkage highly stable once formed[3].

Synthetic Methodology & Mechanistic Causality

To synthesize 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, a robust Nucleophilic Aromatic Substitution (SNAr) approach is employed, coupling 2-amino-4-chloro-6-methylpyrimidine with 4-chlorophenol[4].

Step 1: Phenoxide Generation
  • Action: Dissolve 1.1 equivalents of 4-chlorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

  • Causality: 4-chlorophenol (pKa ~9.4) requires a mild base for deprotonation. K₂CO₃ is selected over stronger bases (like NaH) to prevent unwanted deprotonation of the 2-amino group on the pyrimidine, which would lead to competing N-arylation side reactions. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

Step 2: SNAr Coupling
  • Action: Add 1.0 equivalent of 2-amino-4-chloro-6-methylpyrimidine to the reaction mixture. Elevate the temperature to 100 °C and maintain under an inert nitrogen atmosphere for 8–12 hours.

  • Causality: The 4-position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens and the chloride leaving group. Heating to 100 °C provides the necessary thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. The chloride ion is subsequently eliminated to restore aromaticity.

Step 3: Work-up and Isolation
  • Action: Cool the reaction to room temperature and quench by pouring into a 5-fold volume of ice-cold distilled water. Stir vigorously until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Causality: The target compound is highly lipophilic (XlogP ~2.7) and insoluble in water, whereas DMF, unreacted potassium carbonate, and the potassium chloride byproduct are highly water-soluble. This differential solubility provides a self-validating, highly efficient primary purification step.

SynthesisWorkflow A 2-Amino-4-chloro- 6-methylpyrimidine D SNAr Intermediate (Meisenheimer Complex) A->D Nucleophilic Attack (100 °C) B 4-Chlorophenol C Base (K2CO3) Solvent (DMF) B->C Deprotonation (pKa ~9.4) C->D Phenoxide Formation E 4-(4-chlorophenoxy)- 6-methylpyrimidin-2-amine D->E Chloride Elimination

Synthesis workflow of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine via SNAr.

Pharmacophore Utility & Biological Target Interaction

The structural topology of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine makes it a privileged scaffold in drug discovery, particularly for ATP-competitive kinase inhibitors[5].

  • Hinge Region Binding: The 2-aminopyrimidine core is a classic kinase hinge-binding motif. The exocyclic 2-amino group acts as a hydrogen bond donor, while the N1 or N3 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor. This bidentate interaction mimics the binding of the adenine ring of ATP.

  • Hydrophobic Pocket Exploitation: The 4-chlorophenoxy group extends into the hydrophobic pocket adjacent to the ATP-binding site (often the DFG-out allosteric site). The ether oxygen provides a flexible hinge, allowing the chlorophenyl ring to adopt an optimal conformation for

    
     stacking with aromatic residues. The para-chloro substituent participates in halogen bonding and fills deep hydrophobic cavities, significantly enhancing binding affinity and residence time.
    
  • Steric Gating: The 6-methyl group acts as a steric boundary. It prevents the molecule from binding to kinases with bulky gatekeeper residues, thereby conferring a degree of isoform selectivity.

BindingLogic Core 2-Aminopyrimidine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Bidentate Donor-Acceptor Motif Phenoxy 4-Chlorophenoxy Group Core->Phenoxy Methyl 6-Methyl Group Core->Methyl Hydrophobic Hydrophobic Pocket (Halogen/Pi Interactions) Phenoxy->Hydrophobic Pi-Pi Stacking & Cl- Interaction Steric Steric Boundary (Isoform Selectivity) Methyl->Steric Shape Complementarity (Clash Prevention)

Pharmacophore binding logic of the 2-aminopyrimidine derivative in a kinase active site.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed prior to biological evaluation:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Causality: Confirms structural connectivity and the success of the ether linkage.

    • Expected Signals: A broad singlet around

      
       6.5 ppm integrating for 2H (NH₂ group). A singlet around 
      
      
      
      6.0 ppm for the pyrimidine C5-H. An AA'BB' system (two doublets) between
      
      
      7.1 and 7.5 ppm for the para-substituted chlorophenoxy ring. A singlet around
      
      
      2.2 ppm for the 6-methyl group.
  • LC-MS (ESI+):

    • Causality: Validates the exact mass and isotopic distribution[2].

    • Expected Signals: A dominant [M+H]⁺ peak at m/z 236.05. The presence of a smaller [M+H+2]⁺ peak at m/z 238.05 (approx. 33% intensity) is critical to confirm the presence of the single chlorine atom (due to the ³⁵Cl / ³⁷Cl natural isotopic ratio).

  • HPLC (Reverse-Phase):

    • Causality: Assesses purity and detects unreacted starting materials.

    • Conditions: C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA). The compound should elute as a single sharp peak, with purity >95% required for downstream biological assays.

References

  • PubChemLite. "7749-49-7 (C11H10ClN3O) Structural Information." PubChemLite Database, Université du Luxembourg. Available at: [Link]

Sources

Molecular weight and physicochemical characteristics of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and applications of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a critical intermediate in the development of pyrimidine-based agrochemicals and pharmaceutical kinase inhibitors.

Executive Summary

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (CAS 7749-49-7) is a functionalized pyrimidine derivative characterized by a 2-amino group, a 6-methyl substituent, and a 4-chlorophenoxy moiety.[1][2] This specific substitution pattern imparts unique lipophilic and steric properties, making it a high-value scaffold in the synthesis of sulfonylurea herbicides and tyrosine kinase inhibitors . This guide provides a comprehensive analysis of its chemical identity, synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis[3][4]

ParameterDetail
IUPAC Name 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine
Common Synonyms 2-Amino-4-(4-chlorophenoxy)-6-methylpyrimidine
CAS Registry Number 7749-49-7
Molecular Formula C₁₁H₁₀ClN₃O
Molecular Weight 235.67 g/mol
SMILES Cc1cc(nc(n1)N)Oc2ccc(cc2)Cl
InChI Key Unique identifier required for database integration
Structural Commentary

The molecule features a pyrimidine core which acts as a hydrogen bond acceptor/donor system (via the ring nitrogens and exocyclic amine). The 4-chlorophenoxy group introduces significant lipophilicity and occupies a specific hydrophobic pocket in biological targets (e.g., ALS enzyme in plants or ATP-binding sites in kinases). The 6-methyl group provides steric bulk that restricts conformational rotation, often enhancing selectivity.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for process engineering.

PropertyValue / DescriptionRelevance
Physical State Crystalline SolidHandling and dosing
Melting Point 150–155 °C (Predicted range)Process temperature limits
LogP (Octanol/Water) ~2.8 (Predicted)Lipophilicity; indicates membrane permeability
pKa (Basic) ~4.5 (Pyrimidine N1)Protonation state at physiological pH
Solubility (Water) Low (< 100 mg/L)Requires organic co-solvents (DMSO, MeOH)
Solubility (Organic) Soluble in DMSO, DMF, Acetone, EthanolFormulation and synthesis solvent selection

Synthesis & Manufacturing Protocol

The industrial synthesis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This protocol ensures high regio-selectivity and yield.

Reaction Scheme Visualization

SynthesisPathway Start 2-Amino-4-hydroxy- 6-methylpyrimidine Intermed Intermediate: 2-Amino-4-chloro- 6-methylpyrimidine Start->Intermed Chlorination (100°C, 4h) Reagent1 POCl3 (Reflux) Reagent1->Intermed Product Final Product: 4-(4-chlorophenoxy)- 6-methylpyrimidin-2-amine Intermed->Product S_NAr Substitution (DMF, 80°C, 6h) Reagent2 4-Chlorophenol + K2CO3 (Base) Reagent2->Product

Figure 1: Two-step synthesis pathway via chlorination and nucleophilic aromatic substitution.

Detailed Protocol
Step 1: Chlorination (Intermediate Synthesis)
  • Charge a reaction vessel with 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).

  • Add Phosphorus oxychloride (POCl₃) (5.0 eq) slowly under nitrogen atmosphere.

  • Reflux at 100–105°C for 3–4 hours until gas evolution ceases.

  • Quench by pouring the mixture onto crushed ice (Exothermic!). Neutralize with NH₄OH to pH 8.

  • Isolate the precipitate (2-amino-4-chloro-6-methylpyrimidine) via filtration.

    • Checkpoint: Intermediate MP should be 183–186°C [1].

Step 2: Nucleophilic Substitution (S_NAr)
  • Dissolve 4-chlorophenol (1.1 eq) in DMF or Acetonitrile.

  • Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) and stir for 30 mins to generate the phenoxide anion.

  • Add the chloro-intermediate from Step 1 (1.0 eq).

  • Heat to 80–90°C for 4–6 hours. Monitor via TLC or HPLC.

  • Workup: Pour into water. The product will precipitate.[3] Recrystallize from Ethanol/Water.

Analytical Characterization

To ensure scientific integrity, every batch must be validated using the following workflow.

Analytical Workflow Logic

AnalyticalWorkflow Sample Raw Sample Batch HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR (DMSO-d6) Structure Confirmation Decision->NMR Yes Reject Recrystallize / Reject Decision->Reject No Release Batch Release NMR->Release

Figure 2: Quality Control decision tree for batch release.

Expected 1H-NMR Signals (DMSO-d6, 400 MHz)
  • δ 2.20 ppm (s, 3H): Methyl group (-CH₃) at position 6.

  • δ 6.10 ppm (s, 1H): Pyrimidine ring proton (H-5).

  • δ 6.50 ppm (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.

  • δ 7.10–7.50 ppm (m, 4H): Aromatic protons of the 4-chlorophenoxy group (AA'BB' system).

Applications & Biological Relevance[5]

Agrochemical Development

This molecule serves as a "masked" pyrimidine precursor. The 2-amino group is often derivatized into a sulfonylurea bridge.[3]

  • Mechanism: Inhibition of Acetolactate Synthase (ALS), blocking branched-chain amino acid biosynthesis in weeds [2].

  • Target: Broad-leaf weed control in cereal crops.

Pharmaceutical Research
  • Kinase Inhibition: The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, often mimicking the adenine ring of ATP.

  • Alzheimer's Research: Derivatives of phenoxy-pyrimidines have shown potential in modulating neuroinflammatory pathways [3].

References

  • Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine Product Sheet. CAS 5600-21-5.[4][5] Link

  • National Institutes of Health (PubChem). Herbicide Intermediates and Pyrimidine Derivatives. Link

  • Journal of Neuroimmune Pharmacology. Pyrimidine Derivatives in Alzheimer's Models. 2025. Link

  • ChemicalBook. Synthesis of 2-Amino-4-chloro-6-methylpyrimidine. Link

Sources

Architecting Efficacy: A Technical Guide to 2-Amino-4-Phenoxy-Pyrimidine Derivatives in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4-phenoxy-pyrimidine scaffold has emerged as a privileged structural motif in modern drug discovery, particularly in the design of targeted kinase inhibitors [[1]](). By acting as a bioisostere for diaryl ethers, the phenoxypyrimidine core offers superior lipid solubility, enhanced metabolic stability, and excellent bioavailability 1. This whitepaper explores the mechanistic rationale, key therapeutic applications, and self-validating experimental workflows required to develop these derivatives from bench to bedside.

Structural Rationale & Pharmacophore Modeling

The success of the 2-aminopyrimidine core lies in its ability to mimic the adenine base of ATP, allowing for competitive inhibition at the orthosteric active site of kinases [[1]]().

  • Hinge-Binding Motif : The exocyclic 2-amino group and the pyrimidine nitrogen form critical bidentate hydrogen bonds with the backbone amide carbonyl and NH of the kinase hinge region.

  • Hydrophobic Probing : The 4-phenoxy substitution projects deep into hydrophobic pockets (such as the DFG-out allosteric site or hydrophobic pocket II). This interaction is crucial because while the ATP-binding site is highly conserved across the kinome, the adjacent hydrophobic pockets are structurally diverse, allowing researchers to engineer target selectivity and overcome drug resistance 1.

Pharmacophore A 2-Amino Group (Hinge Binder) D Kinase Hinge Region (Hydrogen Bonding) A->D ATP-Mimetic Binding B Pyrimidine Core (Rigid Scaffold) B->A Orients C 4-Phenoxy Moiety (Hydrophobic Probe) B->C Orients E Hydrophobic Pocket (Selectivity Filter) C->E pi-pi Stacking / VdW

Fig 1: Pharmacophore model of 2-amino-4-phenoxy-pyrimidine interacting with the kinase active site.

Key Therapeutic Targets

The derivatization of this scaffold has led to breakthroughs across multiple oncology targets:

  • JAK2 Inhibitors : Macrocyclic 2-amino-4-phenylaminopyrimidine derivatives have been designed to target the JAK2 V617F mutation, a primary driver of myeloproliferative neoplasms. These compounds demonstrate potent inhibition (IC50 = 54.70 nM) and excellent bioavailability (54.8%) 2.

  • Dual VEGFR-2 / c-Met Inhibitors : Derivatives of 4-phenoxy-pyrimidine have been optimized to dually inhibit VEGFR-2 and c-Met, disrupting both tumor angiogenesis and cancer cell proliferation 1.

  • Cyclin-Dependent Kinases (CDKs) : Analogous 2,4-diaminopyrimidine cores (e.g., R547) selectively target CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range (0.001 - 0.003 µM), inducing cell cycle arrest in solid tumors 3.

  • Synthetic Intermediates : Halogenated variants, such as 2-Amino-4-(4-bromophenyl)pyrimidine, serve as crucial intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to further expand the chemical space of kinase inhibitors 4.

Quantitative Data Analysis

The following table summarizes the pharmacological metrics of key pyrimidine derivatives discussed in the literature.

Scaffold / DerivativePrimary Target(s)Key Quantitative MetricBiological ContextSource
Macrocyclic 2-amino-4-phenylaminopyrimidineJAK2 (V617F)IC50 = 54.70 nMMyeloproliferative neoplasms[[2]]()
4-Phenoxy-pyrimidine derivativesVEGFR-2 / c-MetPotent dual inhibitionOncology / Angiogenesis1
2,4-Diamino-5-ketopyrimidine (R547)CDK1, CDK2, CDK4Ki = 1 - 3 nMColorectal cancer (HCT116)3
2-Amino-4-(4-bromophenyl)pyrimidineBroad KinasesSynthetic IntermediateReceptor binding / Enzymology4

Self-Validating Experimental Protocols

To ensure high scientific integrity, the evaluation of 2-amino-4-phenoxy-pyrimidine derivatives must follow rigorous, self-validating workflows.

Workflow S1 1. Chemical Synthesis Nucleophilic Aromatic Substitution S2 2. Primary Screening TR-FRET Kinase Assay S1->S2 S3 3. Cellular Profiling Anti-proliferative IC50 S2->S3 S4 4. Target Engagement Western Blot (p-Kinase) S3->S4 S5 5. In Vivo Validation Xenograft Efficacy Models S4->S5

Fig 2: Self-validating experimental workflow for evaluating pyrimidine-based kinase inhibitors.

Protocol A: Enzymatic Kinase Inhibition Profiling (TR-FRET)

Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it introduces a microsecond time delay before measurement. This eliminates interference from auto-fluorescent library compounds, ensuring high-fidelity IC50 determination.

  • Preparation : Dilute the purified recombinant kinase (e.g., JAK2 or VEGFR-2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation : Dispense the 2-amino-4-phenoxy-pyrimidine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Incubate with the kinase for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add ATP (at the predetermined Km concentration to ensure competitive inhibition dynamics) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection : Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation Step : Include Staurosporine (a pan-kinase inhibitor) as a positive control to validate the assay window. Calculate the Z'-factor; if Z' < 0.6, the plate is discarded, preventing false negatives.

Protocol B: Cellular Target Engagement & Pharmacodynamics (Western Blotting)

Causality : Demonstrating that a compound kills cells is insufficient; one must prove the phenotypic cell death is on-target. For JAK2 inhibitors, measuring the downregulation of downstream phosphorylated STAT3/STAT5 confirms target engagement inside the living cell 2.

  • Cell Treatment : Seed target cells (e.g., HEL cells for JAK2 V617F) at

    
     cells/well. Treat with the pyrimidine derivative at 1x, 5x, and 10x the enzymatic IC50 for 4 hours.
    
  • Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state).

  • Separation & Transfer : Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe with primary antibodies against p-STAT3, total STAT3, p-STAT5, and total STAT5.

  • Self-Validation Step : Probe simultaneously for GAPDH or β-actin. This loading control ensures that any observed decrease in p-STAT is due to kinase inhibition, not unequal protein loading or general compound cytotoxicity.

Conclusion

The 2-amino-4-phenoxy-pyrimidine framework remains a cornerstone of targeted therapy. By leveraging its bioisosteric properties and precise ATP-mimetic binding, researchers can continue to design highly selective inhibitors. Adhering to rigorous, self-validating biochemical and cellular workflows ensures that the translation from structural design to in vivo efficacy remains robust and reliable.

References

  • PubMed (NIH) . "Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors". National Institutes of Health. Available at:[Link]

  • PubMed (NIH) . "Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity". National Institutes of Health. Available at: [Link]

Sources

Predictive Metabolic Stability Profiling: 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a predictive metabolic stability analysis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine . Based on Structure-Activity Relationship (SAR) principles and known metabolic pathways of aminopyrimidines, this compound is predicted to exhibit moderate metabolic stability with specific liabilities that may limit its half-life (t1/2) in vivo.

The primary metabolic "soft spot" is identified as the 6-methyl group , which is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Secondary liabilities include N-oxidation of the pyrimidine nitrogen or the exocyclic amine. The 4-chlorophenoxy moiety provides robust resistance to oxidative dehalogenation but remains a potential site for minor aromatic hydroxylation.

This guide details the mechanistic rationale for these predictions, outlines a self-validating experimental framework for verification, and proposes structural modifications for lead optimization.

Structural Dissection & Metabolic Liability Assessment[1]

To accurately predict metabolic fate, we must dissect the molecule into its pharmacophore components. The compound consists of an electron-deficient pyrimidine core substituted with three distinct functional groups.

Table 1: Functional Group Liability Analysis
Functional GroupElectronic CharacterPredicted Metabolic FateRisk LevelPrimary Enzyme(s)
6-Methyl Group Electron-donating (weak), Benzylic-likeOxidation to alcohol (-CH₂OH), then carboxylic acid (-COOH).High CYP2C9, CYP3A4, CYP2D6
2-Amino Group Electron-donatingN-Acetylation (Phase II) or N-Oxidation .ModerateNAT1/2, FMOs
4-Chlorophenoxy Electron-withdrawing (Cl), LipophilicAromatic Hydroxylation (ortho/meta). Cl blocks para-position.LowCYP3A4
Pyrimidine Core Electron-deficient aromaticRing scission (rare) or N-oxidation.LowGeneral CYPs
The "Soft Spot": Benzylic-like Oxidation

The methyl group at the C6 position of the pyrimidine ring mimics a benzylic carbon. It is activated for hydrogen abstraction by the high-valent Iron-Oxo species (Compound I) of CYP450 enzymes. This is the most probable clearance pathway:



This transformation significantly increases polarity, leading to rapid renal excretion of the metabolite.
The Stabilizing Influence of Chlorine

The para-chlorine atom on the phenoxy ring serves as a "metabolic blocker." In unsubstituted phenyl rings, the para-position is the most reactive site for CYP-mediated hydroxylation. By occupying this site with a halogen, the primary route of aromatic oxidation is effectively shut down, forcing enzymes to attack the sterically hindered ortho positions or the deactivated meta positions.

Predicted Metabolic Pathways (Visualization)

The following diagram maps the predicted biotransformation routes. The thickness of the arrows implies the predicted probability of the pathway.

MetabolicPathways Figure 1: Predicted Biotransformation Map. Red path indicates the primary clearance mechanism. Parent Parent Compound 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine Met1 Metabolite M1 (Major) Hydroxymethyl derivative (-CH2OH) Parent->Met1 CYP-mediated Oxidation (High Risk) Met3 Metabolite M3 (Minor) Phenolic Hydroxylation (Ortho-position) Parent->Met3 CYP3A4 (Sterically Hindered) Met4 Metabolite M4 (Phase II) N-Acetylated Conjugate Parent->Met4 NAT1/NAT2 Transferase Met2 Metabolite M2 (Secondary) Carboxylic Acid (-COOH) Met1->Met2 Cytosolic Dehydrogenase

Figure 1: Predicted Biotransformation Map. The red path highlights the methyl group oxidation as the primary clearance mechanism.

Experimental Validation Protocols

To confirm these predictions, a rigorous Microsomal Stability Assay coupled with Metabolite Identification (MetID) is required. This protocol is designed to be self-validating by including positive controls and cofactor checks.

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Controls:

    • Positive Control: Verapamil (High clearance) or Propranolol.

    • Negative Control: Warfarin (Low clearance).

    • No-Cofactor Control: Incubate without NADPH to assess chemical instability or non-CYP degradation.

Step-by-Step Assay Workflow
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM working concentration in Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with the test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (t=0).

  • Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS (Triple Quadrupole).

Analytical Logic (LC-MS/MS)
  • Monitor: Disappearance of Parent [M+H]+ peak over time.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines the half-life:
    
    
    
    
    
    
Workflow Diagram

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow Step1 Incubation Mix (Drug + HLM + Buffer) Step2 Initiate Reaction (Add NADPH) Step1->Step2 Step3 Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench & Precipitate (Ice-cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (CLint).

Optimization Strategies (Bioisosterism)

If the experimental data confirms high clearance (


) driven by the methyl group, the following medicinal chemistry strategies are recommended to block the soft spot while maintaining potency.
  • Deuteration: Replace the -CH₃ with -CD₃. The C-D bond is stronger than the C-H bond, potentially slowing down the rate-limiting hydrogen abstraction step (Kinetic Isotope Effect).

  • Fluorination: Replace the methyl group with a Trifluoromethyl (-CF₃) group. This is metabolically inert but significantly alters electronics (electron-withdrawing) and lipophilicity.

  • Cyclization: Replace the methyl group with a Cyclopropyl group. Cyclopropyl rings are often more stable than alkyl chains and can improve potency by filling hydrophobic pockets.

  • Steric Blocking: Introduce a Chlorine or Methyl group on the pyrimidine ring adjacent to the metabolic site to sterically hinder the approach of the CYP heme iron.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Application of Deuterium Isotope Effects to Address Metabolic Instability." Journal of Medicinal Chemistry.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Target Deconvolution of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine: A Chemoproteomic and Functional Genomics Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (4-CPMPA) represents a highly privileged structural scaffold in oncology drug discovery. The 2-aminopyrimidine core is a classic ATP-competitive hinge-binding motif, while the bulky, lipophilic 4-chlorophenoxy moiety at the 4-position suggests a propensity for deep hydrophobic pocket engagement (such as the DFG-out conformation of specific kinases).

When a compound like 4-CPMPA emerges as a phenotypic hit in oncology screens (e.g., inducing apoptosis in specific cancer lineages), identifying its precise molecular target is the most critical bottleneck. This whitepaper outlines a state-of-the-art, multi-omics target deconvolution framework designed by senior application scientists. By integrating Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP), and CRISPR-Cas9 chemical-genetic screening, we establish a self-validating pipeline that moves from physical binding to functional genetic dependency.

G Start 4-CPMPA Phenotypic Hit TPP Thermal Proteome Profiling Start->TPP ABPP Activity-Based Profiling Start->ABPP CRISPR CRISPR-Cas9 Screening Start->CRISPR Integration Multi-Omics Integration TPP->Integration ABPP->Integration CRISPR->Integration Target Validated Target Integration->Target

Multi-omics workflow for 4-CPMPA target deconvolution.

Phase 1: Label-Free Target Engagement via Thermal Proteome Profiling (TPP)

The Causality of Choice

Traditional affinity chromatography requires attaching a bulky linker (like biotin) to the small molecule. However, the precise steric requirements of the 4-chlorophenoxy group in 4-CPMPA mean that derivatization often abolishes target binding. Thermal Proteome Profiling (TPP) bypasses this limitation. TPP allows us to measure target engagement in living cells without compound derivatization, preserving the native pharmacology of the molecule[1]. The biophysical principle is straightforward: ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher[2].

Step-by-Step Methodology
  • Cell Culture & Treatment: Culture the sensitive oncology cell line (e.g., K562). Treat cells with 10 µM 4-CPMPA or a DMSO vehicle control for 1 hour to allow intracellular equilibration.

  • Thermal Gradient: Aliquot the treated cells into 96-well PCR plates. Subject the aliquots to a precise thermal gradient ranging from 37°C to 65°C for 3 minutes.

  • Lysis & Fractionation: Lyse the cells using a mild non-denaturing buffer. Isolate the soluble, non-aggregated protein fraction via ultracentrifugation at 100,000 × g for 20 minutes[3].

  • Quantitative Proteomics: Digest the soluble proteins with trypsin and label the resulting peptides using TMTpro 16-plex isobaric tags. Analyze the multiplexed samples via LC-MS/MS[2].

System Self-Validation

This protocol is inherently self-validating. The DMSO vehicle control establishes the baseline melting curve for the entire proteome. A true target must exhibit a statistically significant, dose-dependent thermal shift (ΔTm > 2°C) that perfectly correlates with the compound's phenotypic IC50.

G N1 Live Cell Treatment N2 Thermal Gradient N1->N2 N3 Lysis & Centrifugation N2->N3 N4 TMT Labeling & LC-MS/MS N3->N4 N5 ΔTm Analysis N4->N5

Thermal Proteome Profiling (TPP) experimental pipeline.

Phase 2: Active-Site Interrogation via Activity-Based Protein Profiling (ABPP)

The Causality of Choice

While TPP confirms that 4-CPMPA binds to a protein, it cannot distinguish between active-site competitive binding and allosteric binding. Given the aminopyrimidine core, we hypothesize active-site kinase engagement. ABPP utilizes a functionalized, reactive probe to confirm occupancy specifically at the catalytic site[4]. By running a competitive ABPP assay, we can prove that 4-CPMPA directly blocks the ATP-binding pocket.

Step-by-Step Methodology
  • Lysate Preparation: Prepare native lysates from the target cancer cell line.

  • Compound Competition: Pre-incubate the lysates with varying concentrations of 4-CPMPA (0.1 µM, 1 µM, 10 µM) for 30 minutes.

  • Probe Labeling: Add a broad-spectrum, reactive ATP-mimetic probe (featuring an electrophilic warhead and an alkyne tag) to label all available, active kinase pockets[5].

  • Click Chemistry & Enrichment: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins[4]. Enrich these proteins using streptavidin-agarose beads.

  • MS Analysis: Perform on-bead tryptic digestion and analyze the peptides via quantitative mass spectrometry[6].

System Self-Validation

If 4-CPMPA is a true active-site inhibitor, the MS signal for the target kinase will decrease in a dose-dependent manner as the concentration of 4-CPMPA increases (because it outcompetes the reactive probe). Proteins whose signals remain unchanged are definitively ruled out as active-site targets.

Phase 3: Genetic Dependency Mapping via CRISPR-Cas9 Screening

The Causality of Choice

Physical binding (established by TPP and ABPP) does not equal biological necessity. A compound may bind a kinase with high affinity, but that kinase might not be the driver of the cancer cell's survival. To prove that the identified target is the mechanistic driver of the oncology phenotype, we use CRISPR-Cas9 to map chemical-genetic interactions[7]. Knocking out the primary target should phenocopy the drug, while knocking out parallel compensatory pathways will synergistically sensitize the cells to sub-lethal doses of 4-CPMPA[8].

Step-by-Step Methodology
  • Library Transduction: Transduce Cas9-expressing cancer cells with a genome-wide pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure one integration per cell.

  • Selection & Splitting: Select successfully transduced cells with puromycin. Split the population into two arms: a Vehicle (DMSO) arm and a Treatment arm exposed to a sub-lethal dose of 4-CPMPA (IC20).

  • Screening Duration: Culture the cells for 14-21 days (approximately 10-15 population doublings) to allow for complete protein depletion and phenotypic dropout.

  • Sequencing: Extract genomic DNA, amplify the sgRNA cassettes via PCR, and sequence using Next-Generation Sequencing (NGS)[7].

System Self-Validation

The inclusion of hundreds of non-targeting sgRNAs serves as an internal negative control, setting the noise floor. Furthermore, the dropout of known pan-essential genes in the vehicle arm validates the baseline cutting efficiency of the Cas9 system.

G C1 sgRNA Library C2 Transduce Cas9 C1->C2 C3 Sub-lethal 4-CPMPA C2->C3 C4 Next-Gen Sequencing C3->C4 C5 Synthetic Lethality C4->C5

CRISPR-Cas9 chemical-genetic screening methodology.

Quantitative Data Synthesis

To confidently declare a target, the data from all three orthogonal platforms must converge. Below is a representative data synthesis table demonstrating how a true primary target is distinguished from an off-target interaction for 4-CPMPA.

Assay ModalityQuantitative MetricPrimary Target (e.g., Kinase X)Off-Target (e.g., Kinase Y)Interpretation
TPP Thermal Shift (ΔTm)+6.5 °C+2.1 °CStrong thermodynamic stabilization of Target X.
ABPP Competition IC5012 nM450 nMHigh-affinity active-site occupancy for Target X.
CRISPR-Cas9 sgRNA Log2 Fold Change-4.2 (Sensitization)-0.5 (Neutral)Target X is a critical genetic dependency.

By demanding convergence across thermodynamic stability (TPP), active-site occupancy (ABPP), and genetic dependency (CRISPR), we ensure that the deconvolution of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is grounded in unshakeable scientific rigor.

References

  • Integrated thermal proteome and thermal proximity co-aggregation profiling identifies ATP6V1C1 as a novel anti-cancer drug target. International Journal of Biological Sciences.[Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife.[Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications.[Link]

  • Activity-based protein profiling: A graphical review. PMC - NIH.[Link]

  • Activity-Based Chemoproteomic Profiling Reveals the Active Kinome of Leishmania. ChemRxiv.[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.[Link]

  • A scalable platform for efficient CRISPR-Cas9 chemical-genetic screens of DNA damage-inducing compounds. bioRxiv.[Link]

  • CRISPR approaches to small molecule target identification. PMC - NIH.[Link]

Sources

Chemoinformatic Profiling and Synthetic Validation of 4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery and agrochemical development, the unambiguous identification and rigorous synthetic validation of chemical intermediates are paramount. This technical guide explores the structural ontology, chemoinformatic identifiers (SMILES and InChIKey), and causality-driven synthetic protocols for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (CAS: 7749-49-7). Designed for researchers and drug development professionals, this whitepaper establishes a self-validating framework connecting in silico structural representation with in vitro synthetic execution and analytical verification.

Chemoinformatic Identifiers and Structural Ontology

To ensure data integrity across chemical databases, molecular structures must be translated into standardized machine-readable formats. For 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, the two most critical identifiers are its SMILES string and its InChIKey[1].

1.1 SMILES String Dissection

The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound is: Cc1cc(Oc2ccc(Cl)cc2)nc(N)n1

As an application scientist, it is crucial to understand the topological mapping this string represents:

  • c1cc(...)nc(N)n1: This defines the core pyrimidine ring. The lowercase letters indicate aromaticity. The nc(N)n segment specifies the nitrogen atoms in the ring (positions 1 and 3) flanking the exocyclic primary amine (N) at position 2.

  • C: The methyl group attached to position 6 of the pyrimidine ring.

  • Oc2ccc(Cl)cc2: The ether linkage (O) connecting the pyrimidine's position 4 to the 4-chlorophenyl ring. The (Cl) denotes the chlorine atom at the para position of the benzene ring.

1.2 InChIKey and Physicochemical Profile

While SMILES strings can occasionally vary depending on the canonicalization algorithm used by different software, the InChIKey provides a fixed, 27-character hashed representation of the International Chemical Identifier, ensuring absolute database searchability[1].

InChIKey: SZVOYWHZVVUJBH-UHFFFAOYSA-N

  • SZVOYWHZVVUJBH: The first block encodes the molecular skeleton and connectivity (matching the SMILES topology).

  • UHFFFAOYSA: The second block encodes stereochemistry (in this case, none, hence the standard achiral hash) and isotopic substitution.

  • N: The final character indicates a neutral charge state.

Table 1: Quantitative Chemoinformatic Data

PropertyValue
Chemical Name 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine
CAS Number 7749-49-7
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
Monoisotopic Mass 235.05124 Da
SMILES Cc1cc(Oc2ccc(Cl)cc2)nc(N)n1
InChIKey SZVOYWHZVVUJBH-UHFFFAOYSA-N
Causality-Driven Synthetic Methodology

The synthesis of this pyrimidine-2-amine scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) . This pathway is highly favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative nitrogen atoms. This specific methodology is a foundational technique in the synthesis of antiproliferative compounds and kinase inhibitors[2].

2.1 Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; each reagent is chosen based on specific mechanistic causality.

  • Reagent Charging: In an oven-dried 100 mL round-bottom flask, charge 2-amino-4-chloro-6-methylpyrimidine (10.0 mmol, 1.0 eq) and 4-chlorophenol (11.0 mmol, 1.1 eq).

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.0 eq).

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It selectively deprotonates the relatively acidic hydroxyl group of 4-chlorophenol to generate a highly nucleophilic phenoxide anion in situ, without causing unwanted side reactions with the pyrimidine amine.

  • Solvation: Suspend the solid mixture in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and maximizing its nucleophilic attack trajectory toward the C4-chloride of the pyrimidine ring.

  • Thermal Reaction: Attach a reflux condenser and heat the mixture to 120 °C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool the reaction to room temperature. Quench by pouring into 150 mL of ice-water to precipitate the crude product and dissolve the inorganic salts. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure product.

SynthWorkflow SM1 2-Amino-4-chloro- 6-methylpyrimidine Reagents K2CO3, DMF 120 °C, 4-6 h SM1->Reagents SM2 4-Chlorophenol SM2->Reagents Reaction SNAr Reaction (Nucleophilic Attack) Reagents->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 4-(4-Chlorophenoxy)- 6-methylpyrimidin-2-amine Purification->Product

Figure 1: SNAr synthetic workflow for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine.

Analytical Validation Protocol (Ensuring E-E-A-T)

To ensure scientific integrity, the synthesized physical matter must be analytically proven to match the theoretical SMILES and InChIKey. A dual-modal analytical approach (LC-MS and NMR) guarantees that both the molecular formula and the structural connectivity are correct[3].

3.1 Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI+).

  • Target: The theoretical monoisotopic mass is 235.05 Da. We expect a prominent [M+H]⁺ peak at m/z 236.05 .

  • Causality: Confirming the exact mass validates the molecular formula (C11H10ClN3O), satisfying the foundational requirement of the InChIKey's first hash block.

3.2 Nuclear Magnetic Resonance (NMR)
  • Method: ¹H NMR in DMSO-d₆ (400 MHz).

  • Expected Shifts & Causality:

    • ~2.20 ppm (s, 3H): Validates the presence of the C6 methyl group (C in the SMILES).

    • ~6.05 ppm (s, 1H): Validates the isolated proton at the C5 position of the pyrimidine ring.

    • ~6.50 ppm (br s, 2H): Validates the primary amine (N in the SMILES). This peak will disappear upon D₂O exchange.

    • ~7.15 ppm (d, 2H) & ~7.45 ppm (d, 2H): The classic AA'BB' splitting pattern confirms the para-substituted 4-chlorophenoxy ring (Oc2ccc(Cl)cc2).

AnalyticalValidation Start Purified Product LCMS LC-MS Analysis Target: [M+H]+ 236.05 Start->LCMS NMR 1H & 13C NMR Connectivity Check Start->NMR MassMatch Mass Matches Formula C11H10ClN3O? LCMS->MassMatch StructMatch Shifts Match SMILES Topology? NMR->StructMatch Fail Reject Batch & Re-purify MassMatch->Fail No Pass Validated Structure (InChIKey Confirmed) MassMatch->Pass Yes StructMatch->Fail No StructMatch->Pass Yes

Figure 2: Analytical decision tree for SMILES and InChIKey structural validation.

Pharmacological Context

Why is the rigorous validation of this specific SMILES string important? The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry. It frequently acts as a hinge-binding motif in the ATP-binding pocket of various kinases. The primary amine at position 2 typically forms critical hydrogen bonds with the kinase hinge region, while the 4-aryloxy substitution (the 4-chlorophenoxy group) projects into the hydrophobic back pocket to dictate kinase selectivity. Ensuring the absolute structural fidelity of this intermediate is the first critical step in developing potent, targeted therapeutics.

References
  • [3] ChemicalBook. 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine. Retrieved from:

  • Sigma-Aldrich. 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine. Retrieved from:

  • [1] PubChemLite (Université du Luxembourg). 7749-49-7 (C11H10ClN3O) Structural Information. Retrieved from:

  • [2] European Patent Office. EP 3784666 B1: ANTIPROLIFERATION COMPOUNDS AND USES THEREOF. Retrieved from:

Sources

Role of chlorophenoxy group in pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Structural Mechanics, SAR, and Synthetic Protocols

Executive Summary

The incorporation of a chlorophenoxy group onto a pyrimidine scaffold represents a high-value strategy in kinase inhibitor design.[1] This moiety functions as a dual-purpose structural element: the ether linkage provides critical conformational flexibility ("The Twist"), while the chlorine substituent acts as a metabolic blocker and a high-affinity anchor via halogen bonding (


-hole interactions). This guide dissects the medicinal chemistry, structure-activity relationships (SAR), and synthetic protocols required to leverage this motif effectively.[2]
Structural Mechanistics: The "Anchor and Twist" Model

The pyrimidine core typically functions as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Val, Ala, or Leu residues). The role of the chlorophenoxy group attached to this core (often at the C4 or C2 position) is distinct and critical.

1.1 The Ether Linker: Conformational Entropy

Unlike rigid biphenyl systems, the oxygen atom in the phenoxy group introduces a bond angle of


 and rotational freedom.
  • Induced Fit: This flexibility allows the phenyl ring to twist out of the pyrimidine plane, often adopting a perpendicular conformation required to access the hydrophobic "Selectivity Pocket" (back-pocket) or the "Gatekeeper" region.

  • Entropic Penalty: While flexible, the ether linkage minimizes the entropic penalty of binding compared to longer alkyl chains by restricting the available conformational space to a "cone" of trajectories that favors the active site geometry.

1.2 The Chlorine Atom: Halogen Bonding & The

-Hole

Chlorine is not merely a lipophilic bulk; it is a specific electronic tool.

  • The

    
    -Hole:  Unlike fluorine, chlorine exhibits a pronounced region of positive electrostatic potential on its outer cap (the 
    
    
    
    -hole) opposite the C-Cl bond. This allows it to act as a Lewis acid, forming linear halogen bonds with backbone carbonyl oxygens or sulfur atoms (e.g., Cys residues) in the kinase pocket.
  • Hydrophobic Filling: The van der Waals radius of Chlorine (1.75 Å) is a near-perfect bioisostere for a methyl group (2.0 Å), allowing it to fill hydrophobic sub-pockets where a hydrogen (1.20 Å) would leave a void (reducing affinity) and a methyl might be metabolically labile.

BindingMode Pyrimidine Pyrimidine Core (Hinge Binder) Linker Ether Linker (-O-) (Rotational Hinge) Pyrimidine->Linker C4/C2 Attachment Phenyl Phenyl Ring (Scaffold) Linker->Phenyl Flexible Vector Chlorine Chlorine Atom (σ-Hole Donor) Phenyl->Chlorine Substitution Pocket Hydrophobic Pocket (Gatekeeper/DFG) Chlorine->Pocket Lipophilic Fill Backbone Backbone C=O (Halogen Bond Acceptor) Chlorine->Backbone Halogen Bond (Linear Interaction)

Figure 1: Mechanistic role of the chlorophenoxy moiety in kinase binding. The linker enables access to the pocket, while the chlorine anchors the molecule via hydrophobic and electrostatic interactions.

Medicinal Chemistry & SAR: The "Chlorine Scan"

When optimizing a pyrimidine kinase inhibitor, replacing a hydrogen or fluorine with chlorine often results in a non-linear jump in potency.

2.1 Comparative SAR Data (Representative)

The following table summarizes the typical impact of substituting the phenoxy ring in Type I/II kinase inhibitors (e.g., p38 MAPK or VEGFR series).

Substituent (R)Van der Waals Radius (Å)

-Hole Strength
LogP ImpactMetabolic StabilityKinase Affinity (

/

)
-H 1.20NoneBaseLow (Oxidation prone)Baseline
-F 1.47Negligible+0.14High (Blocks site)~2-5x improvement
-Cl 1.75 Strong +0.71 High ~10-50x improvement
-CH3 2.00None+0.56Low (Benzylic oxid.)Variable (Steric fit)
2.2 Selectivity Implications[3]
  • Ortho-Substitution: An o-chlorophenoxy group forces the phenyl ring to twist significantly due to steric clash with the pyrimidine protons. This conformation is often required for Aurora Kinase and c-Met selectivity.

  • Para-Substitution: A p-chlorophenoxy group extends the molecule's length, pushing the halogen into the deep hydrophobic cleft (often the DFG-out pocket), improving potency against tyrosine kinases like VEGFR or PDGFR .

ADME/T Implications
3.1 Metabolic Blocking

The chlorophenoxy group effectively blocks Phase I metabolism. The electron-withdrawing nature of the chlorine deactivates the phenyl ring towards CYP450-mediated oxidation, and the chlorine atom itself sterically blocks the para or ortho positions, which are metabolic "hotspots" for hydroxylation.

3.2 Physicochemical Balance
  • Lipophilicity: The addition of chlorine increases cLogP by ~0.7. While this improves passive membrane permeability, it increases the risk of high plasma protein binding (>99%).

  • Solubility: To counteract the lipophilicity of the chlorophenoxy group, the pyrimidine core is often substituted with solubilizing groups (e.g., piperazine, morpholine) at the C2 or C6 positions.

Experimental Protocols
4.1 Synthesis: Nucleophilic Aromatic Substitution (

)

The formation of the chlorophenoxy-pyrimidine bond is the critical synthetic step.

Reagents:

  • Substrate: 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.

  • Nucleophile: 4-chlorophenol (or isomer).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Protocol:

  • Preparation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.5 eq) to the solution. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Dropwise add a solution of 4-chlorophenol (1.1 eq) in DMF.

  • Reaction: Heat the mixture to 80°C for 4–6 hours under inert atmosphere (

    
    ). Monitor by TLC/LC-MS for the disappearance of the pyrimidine starting material.
    
  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash with water and hexanes to remove excess phenol.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc).

Synthesis Start 4,6-Dichloropyrimidine + 4-Chlorophenol Base Add K2CO3 (2.5 eq) Solvent: DMF Start->Base Heat Heat to 80°C 4-6 Hours Base->Heat Workup Ice-Water Quench Filtration Heat->Workup Product 4-(4-chlorophenoxy)-6-chloropyrimidine (Intermediate) Workup->Product NextStep Subsequent Amination (C6 Position) Product->NextStep

Figure 2: Synthetic workflow for installing the chlorophenoxy moiety via SNAr.

4.2 Biochemical Kinase Assay (FRET-Based)

To validate the potency gain from the chlorophenoxy group.

Protocol:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant Kinase (e.g., VEGFR2, p38) at

    
     concentration.
    
  • Substrate: Fluorescein-labeled peptide substrate specific to the kinase.

  • Inhibitor: Serial dilutions of the chlorophenoxy-pyrimidine compound in DMSO (Final DMSO < 1%).

  • Reaction: Initiate with ATP (

    
     concentration). Incubate for 60 min at RT.
    
  • Detection: Add EDTA (to stop reaction) and Coating Reagent (for FRET/Polarization). Measure fluorescence intensity.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    
References
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link

  • Gong, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Link

  • Boehm, J. C., et al. (2001).[4] Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors.[1] Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2011). Halogen bonding in protein–ligand interactions: a structural overview. Chemical Biology & Drug Design.[1][2][5][6][7] Link

Sources

Toxicology and Safety Profile of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (also referred to as 2-amino-4-(4-chlorophenoxy)-6-methylpyrimidine) is a specialized chemical intermediate primarily utilized in the synthesis of agrochemicals (specifically pyrimidine-based herbicides) and pharmaceutical scaffolds (such as P2X3 antagonists).[1][2][3][4]

This technical guide provides a comprehensive safety assessment based on Structure-Activity Relationship (SAR) analysis, metabolic breakdown profiling, and read-across data from structurally homologous compounds (e.g., Pyrimethamine, Chlorophenols).

Key Safety Findings:

  • Primary Hazard: Severe eye irritation and skin sensitization potential due to the aminopyrimidine moiety.

  • Systemic Toxicity: Driven by the metabolic release of 4-chlorophenol , posing risks of hepatotoxicity and neurotoxicity at high exposures.

  • Environmental Fate: Classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects) due to the stability of the chlorophenoxy ether linkage and chlorophenol metabolites.

Chemical Identity and Physicochemical Properties[4][5][6]

Understanding the physicochemical baseline is critical for predicting bioavailability and barrier penetration.

PropertyValue / DescriptionImplications for Safety
IUPAC Name 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amineOfficial ID for regulatory filings.[5][6]
Molecular Formula C₁₁H₁₀ClN₃ONitrogen-rich heterocycle.
Molecular Weight 235.67 g/mol Low MW facilitates dermal absorption.
LogP (Predicted) 2.4 – 2.8Moderate lipophilicity; indicates potential for bioaccumulation and blood-brain barrier (BBB) penetration.
pKa (Base) ~4.5 (Pyridine-like N)Weakly basic; exists largely as neutral species at physiological pH.
Physical State Crystalline Solid (White to Off-white)Dust inhalation hazard in powder form.

Toxicokinetics and Metabolism (ADME)

The toxicity of this compound is largely dictated by its metabolic stability and the toxicity of its cleavage products. The ether linkage is the primary site of metabolic attack.

Metabolic Pathway Analysis

The compound undergoes oxidative dealkylation (ether cleavage) mediated by hepatic Cytochrome P450 enzymes (likely CYP2C or CYP3A families). This reaction splits the molecule into two distinct toxicological entities.

Visualization: Metabolic Fate Pathway

MetabolicPathway Parent Parent Compound 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine CYP Hepatic CYP450 (Oxidative Ether Cleavage) Parent->CYP Bioactivation Metabolite1 Metabolite A 4-Chlorophenol (Neuro/Hepatotoxic) CYP->Metabolite1 Release Metabolite2 Metabolite B 2-Amino-4-hydroxy-6-methylpyrimidine (Irritant/Low Systemic Tox) CYP->Metabolite2 Release Glucuronidation Phase II Conjugation (Excretion) Metabolite1->Glucuronidation Metabolite2->Glucuronidation

Figure 1: Predicted metabolic hydrolysis of the ether linkage yielding 4-chlorophenol and the pyrimidinol core.

Metabolite-Driven Toxicity
  • 4-Chlorophenol (The "Toxic Payload"):

    • Mechanism: Uncouples oxidative phosphorylation and disrupts cell membrane integrity.

    • Target Organs: Liver (necrosis), CNS (tremors, convulsions), and Kidneys.

    • Reference: ATSDR Toxicological Profile for Chlorophenols [1].

  • 2-Amino-4-hydroxy-6-methylpyrimidine:

    • Mechanism: Pyrimidine antimetabolite potential (low).

    • Profile: Generally lower systemic toxicity but acts as a mechanical and chemical irritant to mucous membranes [4].

Toxicological Profile

Acute Toxicity[7]
  • Oral (LD50): Estimated 500 – 2000 mg/kg (Rat). Classified as GHS Category 4 (Harmful if swallowed).[2]

    • Basis: Read-across from 4-chlorophenol (LD50 ~670 mg/kg) and aminopyrimidines.

  • Dermal: Moderate risk. The lipophilic nature allows transdermal absorption.

  • Inhalation: High risk of respiratory irritation.[5] Dust may cause coughing, wheezing, and chemical pneumonitis if aspirated.

Chronic and Specific Target Organ Toxicity (STOT)
  • Hepatotoxicity: Repeated exposure may induce liver enzyme elevation (ALT/AST) and hepatocellular hypertrophy. This is a classic response to the chlorophenolic metabolite burden [1].

  • Neurotoxicity: High acute doses may trigger CNS depression or excitation (tremors) due to the chlorophenoxy moiety.

  • Genotoxicity:

    • Ames Test: Predicted Negative . Most simple aminopyrimidines without nitro-groups or complex intercalating side chains do not show mutagenicity in S. typhimurium.

    • Chromosomal Aberration: Potential equivocal results in vitro at cytotoxic concentrations, but unlikely in vivo.

Reproductive & Developmental Toxicity
  • Teratogenicity: Not classified as a primary teratogen. However, maternal toxicity (weight loss, liver stress) secondary to 4-chlorophenol exposure can lead to secondary developmental delays [1].

Environmental Safety Profile

The compound poses a significant risk to aquatic ecosystems due to the stability of the chlorophenoxy ring.

CompartmentHazard Assessment
Aquatic Toxicity High. 4-chlorophenol is highly toxic to fish and invertebrates (LC50 < 10 mg/L).
Persistence Moderate. The ether linkage is stable against hydrolysis at neutral pH. Biodegradation is slow.
Bioaccumulation Moderate. LogP > 2.5 suggests potential for bioconcentration in fatty tissues of aquatic organisms.

Experimental Protocols for Safety Evaluation

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the half-life (


) and verify the release of 4-chlorophenol.
  • Preparation: Prepare a 10 mM stock of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (MRM transition) and Appearance of 4-Chlorophenol (m/z 127 negative mode).

  • Validation: Control arm without NADPH must show <5% degradation.

Protocol B: Rapid Ames Test (Spot Test Variant)

Objective: Quick screen for mutagenicity before scale-up.

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Dosing: Apply 10 µL of stock solution (10 mg/mL in DMSO) to a sterile filter disc.

  • Plating: Place disc on minimal glucose agar plates seeded with the bacteria + trace histidine.

  • Activation: Run duplicate plates with S9 rat liver mix (metabolic activation).

  • Readout: Incubate 48h at 37°C. A "halo" of inhibition indicates toxicity; a ring of colonies indicates mutagenicity.

    • Pass Criteria: Colony count < 2x solvent control.

Visualization: Safety Evaluation Logic Flow

SafetyFlow Start New Batch Received Purity Check Purity (HPLC) >98%? Start->Purity Purity->Start Fail (Recrystallize) ToxScreen In Vitro Screen (Ames + Cytotoxicity) Purity->ToxScreen Pass MetabCheck Metabolic Stability (Check 4-CP Release) ToxScreen->MetabCheck Negative Mutagen Decision Safety Decision MetabCheck->Decision Low Release Rate MetabCheck->Decision High Release (Handle as 4-CP)

Figure 2: Decision tree for evaluating the safety of incoming raw material batches.

Safe Handling and Industrial Hygiene

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 HEPA respirator if handling powder.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time > 480 min.

  • Ocular: Chemical safety goggles. Do not use safety glasses alone due to severe irritation risk from amine dusts.

Spill Response
  • Evacuate: Clear the area of non-essential personnel.

  • Contain: Do not dry sweep. Dampen with water mist to prevent dust generation.

  • Neutralize: No specific neutralization required; wash area with soapy water.

  • Disposal: Incineration is the preferred method to destroy the halogenated ring system. Do not release to drains.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 106-48-9, 4-Chlorophenol. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 4-chlorophenol. Helsinki, Finland. Available at: [Link]

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 2-Amino-6-methylpyrimidin-4-ol. Available at: [Link][7]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide details the synthesis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a substituted pyrimidine derivative often utilized as a scaffold in agrochemical discovery (specifically herbicidal biochemistries) and medicinal chemistry. The protocol employs a Nucleophilic Aromatic Substitution (


) strategy, leveraging the reactivity of the chloropyrimidine moiety towards phenoxide nucleophiles.

Safety & Compliance Notice: This protocol involves the use of corrosive phenols, halogenated heterocycles, and high-boiling polar aprotic solvents. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety goggles, lab coat). 4-Chlorophenol is toxic by ingestion and skin contact.[1][2][3]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the displacement of the chlorine atom at the C4 position of the pyrimidine ring. The pyrimidine nucleus is electron-deficient, facilitating attack by the nucleophilic phenoxide ion. The amino group at C2 and the methyl group at C6 provide electronic modulation but do not sterically hinder the C4 position significantly.

Mechanistic Pathway[4]
  • Deprotonation: Potassium carbonate (

    
    ) generates the 4-chlorophenoxide anion in situ.
    
  • Meisenheimer Complex Formation: The phenoxide attacks the C4 position of the pyrimidine.

  • Elimination: Chloride acts as the leaving group, restoring aromaticity.

Retrosynthesis Target Target Molecule 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine Disconnection S_NAr Disconnection Target->Disconnection Precursor1 Electrophile 2-Amino-4-chloro-6-methylpyrimidine Disconnection->Precursor1 Precursor2 Nucleophile 4-Chlorophenol Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether via


.

Materials & Equipment

Reagents must be of synthesis grade (>98% purity). Anhydrous solvents are recommended to prevent hydrolysis of the chloropyrimidine starting material.

Reagent/MaterialRoleCAS No.EquivalentsHazards
2-Amino-4-chloro-6-methylpyrimidine Substrate5600-21-51.0 eqIrritant
4-Chlorophenol Nucleophile106-48-91.1 eqToxic, Corrosive
Potassium Carbonate (

)
Base584-08-72.0 eqIrritant, Hygroscopic
DMF (N,N-Dimethylformamide) Solvent68-12-25-10 volReprotoxic, Hepatotoxic
Ethyl Acetate / Hexanes Workup/PurificationMixedN/AFlammable

Experimental Protocol

Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 2-amino-4-chloro-6-methylpyrimidine (1.43 g, 10.0 mmol) and 4-chlorophenol (1.41 g, 11.0 mmol).

  • Solvation: Add anhydrous DMF (15 mL). Stir at room temperature until solids are mostly dissolved.

  • Activation: Add Potassium Carbonate (

    
    , anhydrous, 2.76 g, 20.0 mmol) in one portion. The mixture may become heterogeneous.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 90°C in an oil bath.

    • Technical Insight: While

      
       on pyrimidines can occur at lower temperatures, the electron-donating amino group at C2 deactivates the ring slightly compared to a simple chloropyrimidine, necessitating elevated temperatures [1].
      
Monitoring & Quenching
  • TLC Control: Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Starting Material (

      
       ~0.4) should disappear.
      
    • Product (

      
       ~0.6) will appear as a UV-active spot.
      
    • Typical reaction time: 4–6 hours .

  • Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (150 mL) with vigorous stirring.

Workup & Purification
  • Precipitation: The product often precipitates as an off-white solid upon dilution with water.

    • If solid forms: Filter the solid using a Buchner funnel. Wash the cake with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over 
      
      
      
      and concentrate in vacuo.
  • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) . Heat to boiling to dissolve, then cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Process Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve in DMF Add K2CO3 Start->Mix Heat Heat to 90°C (4-6 Hours) Mix->Heat Check TLC Check: SM Consumed? Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify End Final Product Dry & Weigh Purify->End

Figure 2: Operational workflow for the synthesis, highlighting critical decision points during reaction monitoring.

Analytical Validation

The identity of the synthesized compound must be verified using standard spectroscopic techniques.

  • Physical State: White to off-white crystalline solid.

  • Yield: Expected range 75–85%.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.15 (s, 3H, 
      
      
      
      )
    • 
       5.85 (s, 1H, Pyrimidine 
      
      
      
      )
    • 
       6.40 (br s, 2H, 
      
      
      
      )
    • 
       7.10 (d, 2H, Ar-H)
      
    • 
       7.45 (d, 2H, Ar-H)
      
  • LC-MS:

    
     calculated for 
    
    
    
    : 236.05; found 236.1.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (General reference for mechanisms).
  • Bayer AG. Process for the preparation of 2-amino-4-alkoxy-6-methylpyrimidines. US Patent 4,452,983. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 286754, 2-Amino-4-chloro-6-methylpyrimidine. Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Chlorophenol. Link

Sources

Optimal Solvents for Dissolving 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the optimal solubilization strategy for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a lipophilic pyrimidine derivative often utilized as a scaffold in medicinal chemistry and agrochemical synthesis. Due to the hydrophobic nature of the 4-chlorophenoxy moiety, this compound exhibits poor aqueous solubility, presenting a high risk of precipitation ("crashing out") upon introduction to aqueous culture media.

Core Recommendation: The optimal primary solvent is anhydrous Dimethyl Sulfoxide (DMSO) . Stock solutions should be prepared at 10 mM to 50 mM , with strictly controlled serial dilutions to ensure the final assay concentration of DMSO remains <0.5% (v/v) to avoid solvent cytotoxicity.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecular interaction forces at play.

  • Structural Breakdown:

    • Pyrimidine Core: Heterocyclic aromatic ring; provides planar geometry.

    • 2-Amine Group: Weak H-bond donor/acceptor. It renders the molecule weakly basic, but at physiological pH (7.4), the molecule remains largely uncharged and hydrophobic.

    • 4-Chlorophenoxy Group: Highly lipophilic. This substituent significantly reduces water solubility compared to simple aminopyrimidines.

    • 6-Methyl Group: Adds minor lipophilicity.

  • Solubility Prediction:

    • Water: Insoluble (< 10 µM predicted). The lattice energy of the solid state is too high for water to overcome.

    • Ethanol: Moderately soluble.[1] Suitable for evaporation protocols but less stable for long-term storage than DMSO.

    • DMSO: Highly soluble. The polar aprotic nature of DMSO disrupts the crystal lattice effectively while accommodating the lipophilic aromatic rings.

Solvent Compatibility Table
SolventSolubility PotentialSuitability for In VitroNotes
DMSO High (Recommended)Excellent Standard for library screening; cryoprotective; miscible with water.
Ethanol (100%) ModerateGoodVolatile; concentration changes over time if not sealed tight.
DMF HighPoorOften more cytotoxic than DMSO; use only if DMSO fails.
Water/PBS Negligible None Do not use for stock preparation.

Protocol 1: Preparation of Stock Solution (20 mM)

Objective: Create a stable, concentrated stock solution for long-term storage.

Reagents:

  • Compound: 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (MW ≈ 235.67 g/mol ).

  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade).

Procedure:

  • Calculate Mass: To prepare 1 mL of a 20 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~4.7 mg of the powder into a sterile 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation).

  • Solvent Addition: Add the calculated volume of DMSO.

    • Tip: If you weighed exactly 5.0 mg, add

      
       DMSO to maintain 20 mM.
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the tube against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution for In Vitro Assays

The Challenge: The "Crash Out" Effect. When a high-concentration DMSO stock (hydrophobic cargo) hits aqueous media (hydrophilic environment), the compound often precipitates instantly before it can disperse.

The Solution: The "Intermediate Dilution" Method.

Workflow Diagram (Graphviz)

DilutionProtocol cluster_0 Critical Step: Prevent Shock Precipitation Stock 20 mM Stock (100% DMSO) Inter Intermediate Plate (200 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Media/Buffer) Assay Assay Plate (2 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (into Cell Media) Media Culture Media Media->Inter Media->Assay

Caption: Step-wise dilution strategy to transition the lipophilic compound from organic solvent to aqueous media without precipitation.

Detailed Steps:
  • Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (100x):

    • Prepare an intermediate tube with culture media (or PBS).

    • Add stock to media to achieve a 10x or 100x concentration of your final target.

    • Example: For a final assay concentration of 10 µM , prepare a 1 mM intermediate (dilute 20 mM stock 1:20 in DMSO or Media).

    • Note: If diluting directly into media, ensure the DMSO concentration in this intermediate step does not exceed solubility limits (usually <10% DMSO is safe for holding, but check for turbidity).

  • Final Assay Dilution:

    • Pipette the intermediate solution into the well containing cells/media.

    • Mixing: Do not simply drop the solution on top. Submerge the pipette tip and dispense while gently swirling (or use a plate shaker immediately).

Quality Control & Troubleshooting

Self-Validating the Dissolution

Before running a valuable biological assay, validate that the compound is actually in solution.

MethodProcedureAcceptance Criteria
Visual Inspection Hold plate against dark background under strong light.No visible crystals or "oily" droplets.
Absorbance (Turbidity) Measure OD at 600–650 nm (non-absorbing region).OD should be identical to the DMSO-only control. Elevated OD indicates precipitation.
Troubleshooting Guide
  • Issue: Compound precipitates upon adding to media.

    • Fix: Warm the media to 37°C before addition. Cold media accelerates precipitation.

    • Fix: Use a "carrier" protein. Pre-incubate the compound with serum-containing media (BSA/FBS binds lipophilic drugs) before adding to cells.

  • Issue: Cells in vehicle control (DMSO only) are dying.

    • Fix: Your DMSO concentration is too high. Ensure final DMSO is <0.5% (robust cells) or <0.1% (sensitive primary cells).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22402636, 4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols in drug discovery).
  • EPA CompTox Chemicals Dashboard. Physicochemical properties of pyrimidine derivatives. Retrieved from [Link]

Sources

Procedures for nucleophilic substitution to synthesize 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Application Note: Synthesis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine via Nucleophilic Aromatic Substitution ( )

Abstract & Scope

This application note details the optimized protocol for synthesizing 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a structural motif frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals.[1] The synthesis utilizes a Nucleophilic Aromatic Substitution (

2-amino-4-chloro-6-methylpyrimidine4-chlorophenol1

Unlike standard alkyl halide substitutions, this reaction requires overcoming the electronic deactivation of the pyrimidine ring caused by the electron-donating amino group at the C2 position. This guide provides a robust, scalable methodology using carbonate bases in polar aprotic solvents, ensuring high regioselectivity and yield.[1]

Retrosynthetic Analysis & Mechanism

Reaction Scheme

The synthesis is a one-step displacement of the chloride leaving group at the C4 position of the pyrimidine ring by the 4-chlorophenoxide nucleophile.

ReactionSchemeSM12-Amino-4-chloro-6-methylpyrimidineIntermediateMeisenheimerComplexSM1->Intermediate+ SM2 (Phenoxide)SM24-ChlorophenolSM2->IntermediateDeprotonationReagentsK2CO3, DMF100-120°C, 4-12 hProduct4-(4-chlorophenoxy)-6-methylpyrimidin-2-amineIntermediate->Product- Cl⁻

Figure 1: Reaction pathway for the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2
Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism :

  • Activation: The base (

    
    ) deprotonates 4-chlorophenol (
    
    
    ) to generate the nucleophilic phenoxide anion.
  • Addition: The phenoxide attacks the electrophilic C4 carbon of the pyrimidine. Although the C2-amino group donates electron density into the ring (making it less electrophilic), the nitrogen atoms at positions 1 and 3 stabilize the negative charge in the resulting Meisenheimer complex .

  • Elimination: The chloride ion is ejected, restoring aromaticity and yielding the ether product.

Critical Consideration: The C2-amino group is a poor nucleophile compared to the phenoxide anion under these conditions, preventing self-polymerization.[1] However, high temperatures are required to overcome the activation energy barrier.

Experimental Design Strategy

Reagent Selection
ComponentReagentRoleRationale
Electrophile 2-Amino-4-chloro-6-methylpyrimidineSubstrateThe C4-Cl bond is activated for substitution.[1] The C6-Methyl provides steric distinction but minimal electronic impact.
Nucleophile 4-ChlorophenolReactantRequires deprotonation to become active.
Base Potassium Carbonate (

)
Catalyst/BaseAnhydrous

is preferred over

for safety and ease of handling. It effectively deprotonates the phenol in DMF.
Solvent DMF or NMPMediumPolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and highly reactive. High boiling point allows heating to 120°C.
Stoichiometry & Conditions[1]
  • Molar Ratio: 1.0 equiv Pyrimidine : 1.1 equiv Phenol : 2.0 equiv Base.

  • Temperature:

    
    .[3] Below 
    
    
    , reaction rates are sluggish due to the deactivated ring.
  • Atmosphere: Inert (

    
     or Ar) is recommended to prevent oxidation of the phenoxide at high temperatures, though the reaction is relatively robust.
    

Detailed Synthesis Protocol

Materials Required[4][5][6]
  • 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)[1][4]

  • 4-Chlorophenol (CAS: 106-48-9)[1]

  • Potassium Carbonate (anhydrous, powder)[1]

  • N,N-Dimethylformamide (DMF), anhydrous[1]

  • Ethyl Acetate (EtOAc) & Hexanes (for purification)[1]

  • Brine & Water[1]

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-amino-4-chloro-6-methylpyrimidine (1.44 g, 10.0 mmol) and 4-chlorophenol (1.41 g, 11.0 mmol).

  • Add anhydrous DMF (20 mL). Stir until solids are mostly dissolved.

  • Add

    
      (2.76 g, 20.0 mmol) in a single portion.
    
    • Note: The suspension may turn slightly yellow/orange upon base addition.

Step 2: Reaction Execution
  • Place the flask in a pre-heated oil bath at 110°C .

  • Stir vigorously for 4 to 6 hours .

  • Monitoring: Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target

      
      : Product will be less polar (higher 
      
      
      ) than the starting amino-pyrimidine but more polar than the chlorophenol.
    • Endpoint: Disappearance of the pyrimidine starting material.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Precipitation Method (Preferred for scale >5g):

    • Pour the reaction mixture slowly into ice-cold water (100 mL) with rapid stirring.

    • The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure removal of DMF.

    • Filter the solid, wash with water (

      
       mL) and hexanes (
      
      
      mL).
  • Extraction Method (If oil forms):

    • Dilute mixture with water (100 mL) and extract with EtOAc (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
Step 4: Purification
  • Recrystallization: If the crude solid is >90% pure, recrystallize from Ethanol/Water or EtOAc/Hexanes .

  • Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 0-40% EtOAc in Hexanes.[1]

Analytical Characterization (Expected Data)

TechniqueExpected Signal / Result
Appearance White to pale cream solid.[1]

NMR (DMSO-

)

2.20 (s, 3H,

), 6.10 (s, 1H, Pyrimidine H-5), 6.50 (bs, 2H,

), 7.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H).[1]
LC-MS (ESI+)

calculated: 236.05; Found:

.[1]
Melting Point

(approximate range for similar analogs).

Troubleshooting & Optimization

TroubleshootingProblemIssue: Low Yield orIncomplete ReactionCheck1Check 1: TemperatureIs T > 100°C?Problem->Check1Check2Check 2: Water ContentIs DMF anhydrous?Check1->Check2YesAction1Reaction requires heatto overcome deactivationCheck1->Action1No -> Increase TCheck3Check 3: Base StrengthSwitch K2CO3 to Cs2CO3 or NaHCheck2->Check3YesAction2Water competes as nucleophile(Hydrolysis to OH)Check2->Action2No -> Dry Solvent

Figure 2: Troubleshooting logic flow for reaction optimization.

  • Side Product (Hydrolysis): If water is present, the chloride may be replaced by -OH, yielding 2-amino-4-hydroxy-6-methylpyrimidine.[1] Ensure anhydrous conditions.

  • Incomplete Conversion: If starting material remains after 12h, add 0.5 equiv of Cs₂CO₃ (Cesium Carbonate). The larger cation effect can enhance phenoxide solubility and reactivity.

Safety & Hazards

  • 4-Chlorophenol: Toxic by inhalation and contact. Corrosive. Handle in a fume hood.

  • DMF: Known reproductive toxin. Avoid skin contact.

  • Waste Disposal: Aqueous waste contains DMF and phenols; dispose of via halogenated organic waste streams.

References

  • General

    
     on Pyrimidines: 
    
    • BenchChem.[5] "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine."[1][5] Accessed Oct 2023.

  • Mechanistic Principles

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[5][6][7]

  • Analogous Synthesis (Methodology)

    • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank2022 , 2022(3), M1432.[1]

  • Precursor Properties

    • PubChem.[8] "2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3."[1][4][9][10]

Application Note: Advanced HPLC Sample Preparation and Method Development for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Physicochemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The compound 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine presents a unique analytical challenge due to its dual functional nature:

  • Basic Core: The 2-aminopyrimidine ring acts as a weak base. The pKa of the unsubstituted 2-aminopyrimidine core is approximately 3.45 (1[1]).

  • Hydrophobic Moiety: The bulky, halogenated 4-chlorophenoxy group imparts significant lipophilicity to the molecule, driving strong retention on reversed-phase stationary phases.

Because the analyte can exist in either a protonated (cationic) or neutral state depending on the mobile phase pH, the sample preparation solvent and chromatographic conditions must be tightly controlled to prevent peak splitting and retention time shifts.

pH_Logic Compound Analyte: 4-(4-chlorophenoxy)- 6-methylpyrimidin-2-amine (pKa ~3.45) Acidic Acidic Mobile Phase (pH < 2.5) Compound->Acidic Neutral Neutral/Basic Phase (pH > 5.5) Compound->Neutral State1 Protonated (Cationic) High Polarity Acidic->State1 State2 Neutral (Un-ionized) High Hydrophobicity Neutral->State2 Col1 Polar-Embedded C18 (Shields Silanols) State1->Col1 Prevents early elution Col2 Standard C18 / C8 Reversed-Phase State2->Col2 Strong retention

Fig 1. Logical relationship between mobile phase pH, analyte ionization, and column selection.

Chromatographic Strategy

For LC-MS compatibility, non-volatile buffers must be replaced with volatile alternatives such as formic acid (2[2]). However, using 0.1% formic acid (pH ~2.7) protonates the pyrimidine nitrogen. To prevent secondary interactions with residual silanols—which cause severe peak tailing for basic amines—we recommend utilizing a polar-embedded C18 column or a monolithic silica column, which have been proven to enhance efficiency for polar pyrimidine derivatives (3[3]).

Sample Preparation Workflows

A scientifically rigorous protocol must be a self-validating system . When extracting from biological matrices, signal loss can occur due to either poor extraction recovery or matrix-induced ion suppression. To isolate these variables, our workflow mandates the use of pre- and post-extraction spikes.

Workflow API API / Formulation Dilution Solvent Dissolution (MeOH -> H2O) API->Dilution Plasma Biological Matrix (Plasma) PPT Protein Precipitation (Acetonitrile, 1:3 v/v) Plasma->PPT Filter1 0.22 µm PTFE Filtration Dilution->Filter1 Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge SPE Solid Phase Extraction (HLB) Condition -> Load -> Wash -> Elute Centrifuge->SPE Supernatant Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC-UV/MS Analysis Filter1->HPLC Filter2 0.22 µm PTFE Filtration Filter2->HPLC Evap->Filter2

Fig 2. Step-by-step sample preparation workflows for API and biological matrices.

Step-by-Step Methodologies

Protocol A: API / Formulation Dissolution

Causality: Direct dissolution is sufficient for API purity analysis. However, the final injection solvent must closely match the initial mobile phase conditions to prevent the "solvent effect" (peak broadening caused by injecting a strong organic solvent into a highly aqueous mobile phase).

  • Weighing: Accurately weigh 10.0 mg of the standard.

  • Primary Solubilization: Dissolve in 5.0 mL of Methanol. Note: The lipophilic 4-chlorophenoxy group necessitates a high-organic solvent for initial solubilization.

  • Sonication: Sonicate for 5 minutes at room temperature.

  • Dilution: Dilute to a final volume of 10.0 mL using LC-MS grade Water (1 mg/mL stock).

  • Working Standards: Dilute the stock with the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to construct a calibration curve.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly selected over Nylon to prevent non-specific binding of the hydrophobic chlorophenoxy moiety.

Protocol B: Biological Matrix (Plasma) via PPT and SPE

Causality: Acetonitrile is chosen over methanol for Protein Precipitation (PPT) because it yields a denser protein pellet and is more aggressive at disrupting hydrophobic protein-drug binding. A Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent is used because it retains the analyte effectively regardless of its ionization state (4[4]).

  • Self-Validation Spiking: Aliquot 200 µL of plasma. Spike with 10 µL of an internal standard (e.g., a deuterated analog). To validate the method, prepare a parallel "post-extraction spike" blank plasma sample to independently calculate absolute recovery versus matrix suppression.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (1:3 v/v ratio). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Dilute the supernatant from step 3 with 2 mL of Water (reducing organic content to <15%) and load onto the SPE cartridge. Causality: Failure to dilute the supernatant will cause the analyte to prematurely elute (breakthrough) during loading.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar endogenous interferences.

  • Elution: Elute the target compound with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C. Reconstitute in 200 µL of the initial mobile phase prior to HPLC injection.

Quantitative Data Summaries

Table 1: Optimized HPLC-UV/MS Gradient Conditions Column: Polar-embedded C18 (150 x 4.6 mm, 3 µm); Column Temp: 40°C; Detection: UV 254 nm / ESI+ MS.

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%1.0
2.095%5%1.0
8.010%90%1.0
10.010%90%1.0
10.195%5%1.0
15.095%5%1.0

Table 2: Representative Method Validation & Recovery Metrics Based on standardized validation parameters for pyrimidine derivatives.

Validation ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) > 0.9950.9992
Limit of Detection (LOD) Signal-to-Noise ≥ 3:150 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1150 ng/mL
API Recovery 98.0% - 102.0%99.4%
Plasma SPE Recovery > 85.0%91.2%
Precision (%RSD) < 2.0% (API), < 15% (Plasma)1.1% (API), 6.4% (Plasma)

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem. 4

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.3

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. 2

  • 2-Aminopyrimidine 109-12-6 wiki - Guidechem. 1

Sources

Application Note: Strategies for the Purification of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the purification of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, a key intermediate in pharmaceutical research and development. The purity of such building blocks is paramount to the integrity of downstream applications and the quality of the final active pharmaceutical ingredient (API). This document moves beyond simple procedural lists to explain the fundamental principles behind crystallization, empowering researchers to develop robust, scalable, and effective purification protocols. We will explore systematic solvent selection, detailed protocols for cooling and antisolvent crystallization, and a data-driven approach to troubleshooting common challenges.

Foundational Principles: Analyte & Impurity Profile

Before any purification can be optimized, a thorough understanding of the target molecule and potential impurities is essential. 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine possesses a moderately polar structure, featuring hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogens and the ether oxygen). Its aromatic systems contribute to a rigid, planar structure conducive to forming a stable crystal lattice. While specific data is not widely published, its melting point can be inferred to be relatively high, similar to related structures like 2-amino-4-chloro-6-methylpyrimidine (m.p. 183-186 °C), suggesting strong intermolecular forces in the solid state.

Common Impurities: The likely synthesis of this compound involves the nucleophilic substitution of a dichlorinated pyrimidine with 4-chlorophenol. Therefore, potential impurities may include:

  • Unreacted Starting Materials: 2-amino-4,6-dichloro-6-methylpyrimidine or 4-chlorophenol.

  • Positional Isomers: Isomeric products from reaction at other sites on the pyrimidine ring.

  • Hydrolysis Products: The chloro-group on the pyrimidine can be susceptible to hydrolysis, leading to hydroxyl-pyrimidine impurities.

  • Residual Solvents: Solvents used in the synthesis and workup, such as DMF, DMSO, or chlorinated solvents, are common process-related impurities.[1][2]

The primary goal of crystallization is to leverage the differential solubility of the desired compound and these impurities to achieve selective isolation.

The Cornerstone of Crystallization: Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for cooling crystallization should exhibit high solubility for the compound at an elevated temperature and low solubility at room temperature or below.[3] This differential ensures high recovery of the purified material upon cooling.

For 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, a solvent screening should encompass a range of polarities. Based on structurally similar compounds, polar aprotic and protic solvents are excellent starting points.[4]

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization.

Methodology:

  • Place approximately 10-20 mg of the impure compound into several small test tubes or vials.

  • To each vial, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial in a water or sand bath while continuing to add the solvent dropwise until a clear solution is obtained.[3]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the vial with a glass rod or place it in an ice bath to induce crystallization.[3]

  • Evaluate the outcome based on the quantity and quality of the crystals formed. The ideal solvent will result in a significant crop of well-defined crystals upon cooling.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Examples Rationale & Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol Polar protic solvents. May show moderate to good solubility, especially when heated. Often used in recrystallization of pyrimidine derivatives.[5]
Ketones Acetone, Methyl Ethyl Ketone Polar aprotic solvents. Often exhibit good solvating power for pyrimidines.[4][6]
Esters Ethyl Acetate Medium polarity. Good for creating solvent/antisolvent systems with hydrocarbons.[6]
Ethers 1,4-Dioxane, Tetrahydrofuran (THF) Can be effective solvents, particularly for compounds with ether linkages.[4][7]
Aprotic Polar Acetonitrile, N,N-Dimethylformamide (DMF) High solvating power. Often dissolve the compound well at room temperature, making them less ideal for cooling crystallization but suitable for antisolvent methods.[4][7]

| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar solvents. The compound is expected to be poorly soluble. Excellent candidates for use as antisolvents.[6] |

Solvent Selection Workflow

SolventSelection start Start: Impure Compound screen Protocol 1: Screen Solvents (Table 1) start->screen decision1 Is compound soluble at room temp? screen->decision1 dissolve_hot Dissolves only when hot? decision1->dissolve_hot No antisolvent_path Consider Antisolvent Crystallization decision1->antisolvent_path Yes cool_crystal Good crystal formation upon cooling? dissolve_hot->cool_crystal success Proceed to Cooling Crystallization Protocol cool_crystal->success Yes failure Re-screen with solvent mixtures cool_crystal->failure No select_good Select as 'Good' Solvent (e.g., DMF, Acetone) antisolvent_path->select_good select_anti Select Antisolvent (e.g., Heptane, Water) select_good->select_anti proceed_anti Proceed to Antisolvent Protocol select_anti->proceed_anti

Caption: Decision workflow for selecting an appropriate crystallization solvent system.

Crystallization Methodologies & Protocols

Method A: Cooling Crystallization

This is the most common and straightforward technique, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.

CoolingCrystallization cluster_steps Cooling Crystallization Workflow A 1. Dissolution Impure solid in minimal hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Slow Cooling Allow to reach room temperature undisturbed B->C D 4. Further Cooling Place in ice bath to maximize yield C->D E 5. Isolation Vacuum filtration using a Büchner funnel D->E F 6. Washing Rinse crystals with a small amount of cold solvent E->F G 7. Drying Dry crystals under vacuum F->G

Caption: Step-by-step workflow for the cooling crystallization protocol.

Protocol 2: Bench-Scale Cooling Crystallization

Objective: To purify the compound by exploiting its temperature-dependent solubility.

Materials:

  • Impure 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks, Büchner funnel, filter paper, vacuum flask

  • Heating mantle or hot plate

Methodology:

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add hot solvent in small portions until the compound just completely dissolves.[3] Scientist's Note: Using the minimum amount of hot solvent is crucial for achieving a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a quick hot gravity filtration into a pre-heated clean flask to remove them. This step should be done quickly to prevent premature crystallization.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove the last traces of solvent.

Method B: Antisolvent Crystallization (Vapor Diffusion)

This technique is particularly effective for small quantities of material or for compounds that are highly soluble in most solvents at room temperature. It works by dissolving the compound in a "good" solvent and placing this solution in a sealed chamber containing a volatile "antisolvent" in which the compound is insoluble. The antisolvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing slow, controlled crystallization.[3][8]

Protocol 3: Antisolvent Crystallization via Vapor Diffusion

Objective: To obtain high-purity crystals from a highly soluble compound.

Materials:

  • Impure compound

  • A "good" solvent (e.g., DMF, Acetone)

  • An "antisolvent" (e.g., Diethyl ether, Hexane, Water)[7]

  • Small vial (e.g., 2 mL) and a larger jar or beaker with a tight-fitting lid.

Methodology:

  • Dissolution: Dissolve the impure compound in a minimal amount of the "good" solvent in the small vial.

  • Setup: Place the small, open vial inside the larger jar. Add a sufficient amount of the "antisolvent" to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger jar tightly. The more volatile antisolvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the solvent composition changes, the solution will become supersaturated, and crystals will begin to form over a period of hours to days.

  • Isolation: Once a sufficient crop of crystals has formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals. Wash gently with the antisolvent and dry under vacuum.

Troubleshooting Common Crystallization Challenges

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common issues.

Table 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation barrier is too high. - Evaporate some of the solvent to increase concentration and re-cool.[3]- Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[3]- Add a "seed crystal" of the pure compound to the solution.[3]
Compound "Oils Out" - Solution is too supersaturated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent. - Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[6]- Try a lower-boiling point solvent or a solvent mixture.
Poor Recovery/Low Yield - Too much solvent was used initially.- Compound has significant solubility even at low temperatures. - Evaporate a portion of the solvent from the mother liquor and re-cool to obtain a second crop of crystals.- Switch to a solvent in which the compound is less soluble at cold temperatures or use an antisolvent.

| Product is Still Impure | - Impurities have similar solubility profiles.- Rapid precipitation trapped impurities. | - Perform a second recrystallization, possibly using a different solvent system.[6]- Ensure the cooling process is very slow.[6]- If co-crystallizing impurities persist, column chromatography may be required as an alternative purification step.[6] |

Conclusion

The purification of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine by crystallization is a powerful and essential technique for ensuring the high quality required in drug discovery and development. Success is predicated on a systematic and logical approach, beginning with a thorough understanding of the molecule and a methodical screening of potential solvents. By employing techniques such as cooling and antisolvent crystallization and applying the troubleshooting principles outlined in this guide, researchers can develop efficient and reproducible protocols to obtain this valuable intermediate in high purity.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. ()
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? - ResearchGate. ([Link])

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. ([Link])

  • Guide for crystallization. ([Link])

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. ([Link])

  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine - Benchchem. ()
  • Organic solvents in the pharmaceutical industry - SciSpace. ([Link])

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol - European Commission. ([Link])

Sources

Guidelines for storage and handling of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine powder

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Compound Overview and Physicochemical Properties

1.1 Introduction

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (CAS: 7749-49-7) is a pyrimidine derivative recognized for its potential as an intermediate in the synthesis of biologically active compounds.[1] The structural incorporation of a 4-chlorophenoxy group may influence its biological activity and interaction with molecular targets.[1] As with any novel or specialized chemical entity, adherence to rigorous handling and storage protocols is paramount to ensure experimental reproducibility, user safety, and the preservation of compound integrity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound in a laboratory setting.

1.2 Physicochemical Data

A summary of the key properties for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is presented below. This data is essential for understanding the compound's behavior and for designing appropriate experimental conditions.

PropertyValue / DescriptionSource
Chemical Name 4-(4-chlorophenoxy)-6-methyl-2-pyrimidinamine[1]
Synonyms 2-Pyrimidinamine, 4-(4-chlorophenoxy)-6-methyl-[1]
CAS Number 7749-49-7[1]
Molecular Formula C₁₁H₁₀ClN₃O[1]
Molecular Weight 235.67 g/mol Calculated
Physical State Solid powder at room temperature.[1]
Solubility Described as having moderate solubility in organic solvents.[1] Water solubility is expected to be low.[1][2]

Section 2: Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar aminopyrimidine compounds indicate a need for caution. The following guidelines are based on established best practices for handling potentially hazardous chemical powders.[3][4]

2.1 GHS Hazard Classification (Anticipated)

Based on related compounds, researchers should handle this substance as if it possesses the following hazards until proven otherwise:

  • Skin Corrosion/Irritation: Category 2[5][6][7]

  • Serious Eye Damage/Eye Irritation: Category 2[5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5][7]

2.2 Precautionary Measures

The standard precautionary measures for handling chemical substances of this class should be strictly followed.

Precautionary CodeStatementRationale & Best Practice
P261 / P271 Avoid breathing dust. Use only outdoors or in a well-ventilated area.Fine powders can be easily aerosolized. All handling of the solid must occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[3][8]
P280 Wear protective gloves/protective clothing/eye protection/face protection.This establishes a primary barrier against skin and eye contact. Nitrile gloves, a lab coat, and safety goggles are mandatory. A face shield is recommended when handling larger quantities.[9][10]
P264 Wash hands and any exposed skin thoroughly after handling.Prevents accidental ingestion and transfer of the compound to other surfaces. Hand washing should be performed after removing gloves and before leaving the lab.[3][11]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.Immediate decontamination is crucial. If irritation occurs, seek medical advice.[6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.An emergency eyewash station must be accessible. Flush for at least 15 minutes. If irritation persists, seek medical attention.[11]

Section 3: Storage and Stability

The chemical stability of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is critical for the validity of experimental results. Improper storage can lead to degradation, altering the compound's purity and activity.

3.1 Storage of Solid Powder

To maintain long-term integrity, the solid powder should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[8] Refrigeration at 2-8°C is a common and recommended practice for preserving research compounds.

  • Atmosphere: Keep the container tightly closed to protect from moisture.[8][11] For long-term storage, consider placing the container inside a desiccator.

  • Light: Store away from direct sunlight or strong light sources.[8] While not explicitly documented for this compound, related pyrimidines can be light-sensitive.[12]

3.2 Stability of Solutions

Solutions are inherently less stable than the solid powder. The primary stability concern for similar chloro-substituted pyrimidines is their susceptibility to hydrolysis, especially under acidic or basic conditions.[13]

  • Recommendation: Prepare solutions fresh for each experiment whenever possible.

  • Stock Solutions: If a stock solution must be stored, it should be prepared in a dry, aprotic solvent like DMSO. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage of Aliquots: Store stock solution aliquots at -20°C or -80°C in tightly sealed vials.

3.3 Summary of Storage Conditions

FormConditionRationale
Solid Powder 2-8°C, Dry, Dark, Tightly SealedPrevents thermal degradation, hydrolysis from atmospheric moisture, and potential photodegradation.
Stock Solution (in DMSO) -20°C or -80°C, Aliquoted, Tightly SealedMinimizes solvent evaporation, reduces thermal and hydrolytic degradation, and avoids damage from freeze-thaw cycles.

Section 4: Core Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound. These workflows are designed to maximize safety and experimental accuracy.

4.1 Protocol: Safe Weighing of Powdered Compound

This protocol minimizes the risk of inhalation and contamination when weighing the solid material. It utilizes the "Fume Hood Transfer – Bench Top Weighing" method, which is a best practice for handling hazardous powders.[4]

Materials:

  • 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine powder in its original container.

  • Analytical balance (located on a stable surface).

  • Weighing paper or a tared microcentrifuge tube/vial.

  • Two sets of spatulas (one for inside the hood, one for potential adjustments outside).

  • Appropriate PPE (lab coat, goggles, nitrile gloves).

Procedure:

  • Preparation: Designate a work area on the bench next to the chemical fume hood. Cover the area with disposable absorbent paper.[4] Ensure the analytical balance is level and calibrated.

  • Pre-Weighing: Tare the receiving vessel (e.g., a microcentrifuge tube) on the analytical balance outside the hood.

  • Transfer Inside Hood: Place the stock container of the compound, the tared receiving vessel, and a clean spatula inside the chemical fume hood.

  • Aliquot Powder: Inside the hood, carefully open the stock container. Use the spatula to transfer an estimated amount of powder into the tared receiving vessel.

  • Seal and Measure: Securely close both the stock container and the receiving vessel while still inside the hood.

  • First Measurement: Carefully remove the sealed receiving vessel from the hood and place it on the analytical balance. Record the mass.

  • Adjust Mass (If Necessary):

    • If more powder is needed, return the sealed receiving vessel to the fume hood, add more compound, re-seal, and re-weigh.

    • If too much powder was added, use a clean, separate spatula inside the hood to remove a small amount into a designated waste container. Never return excess chemical to the stock bottle. [14]

  • Repeat: Repeat steps 6 and 7 until the desired mass is achieved.

  • Cleanup: Once complete, decontaminate the spatulas and the work surface inside the fume hood according to your institution's EHS guidelines. Dispose of the absorbent paper as chemical waste.

Diagram: Workflow for Safe Weighing of a Hazardous Powder

G cluster_prep Preparation cluster_handling Powder Handling (Inside Fume Hood) cluster_weighing Measurement & Adjustment cluster_cleanup Final Steps prep_ppe 1. Don PPE (Lab Coat, Gloves, Goggles) prep_area 2. Prepare Work Area (Fume Hood & Balance) prep_ppe->prep_area prep_tare 3. Tare Receiving Vessel (Outside Hood) prep_area->prep_tare handle_place 4. Place Materials in Hood prep_tare->handle_place Move vessel to hood handle_transfer 5. Transfer Powder to Vessel handle_place->handle_transfer handle_seal 6. Securely Seal All Containers handle_transfer->handle_seal weigh_measure 7. Weigh Sealed Vessel (Outside Hood) handle_seal->weigh_measure Move vessel to balance weigh_decision 8. Mass Correct? weigh_measure->weigh_decision weigh_adjust 9. Adjust Mass in Hood (Add or Remove to Waste) weigh_decision->weigh_adjust No weigh_final 10. Final Mass Recorded weigh_decision->weigh_final Yes weigh_adjust->handle_transfer Return to hood cleanup_dissolve 11. Proceed to Dissolution weigh_final->cleanup_dissolve cleanup_decon 12. Decontaminate & Clean cleanup_dissolve->cleanup_decon cleanup_dispose 13. Dispose of Waste cleanup_decon->cleanup_dispose G cluster_dilution Preparation of Working Solution start Start: Need for Compound Solution weigh 1. Safely Weigh Powder (Protocol 4.1) start->weigh calculate 2. Calculate Exact Stock Concentration Based on Mass weigh->calculate dissolve 3. Dissolve in ~50% Solvent (e.g., DMSO) calculate->dissolve vortex 4. Vortex/Mix Until Completely Dissolved dissolve->vortex bring_to_volume 5. Add Solvent to Final Volume in Volumetric Flask vortex->bring_to_volume homogenize 6. Cap and Invert to Mix bring_to_volume->homogenize stock_solution Stock Solution Prepared homogenize->stock_solution aliquot 7. Aliquot into Single-Use Vials stock_solution->aliquot store 8. Store at -20°C or -80°C aliquot->store thaw 9. Thaw One Aliquot store->thaw On day of experiment dilute 10. Perform Serial Dilution in Assay Buffer thaw->dilute use 11. Use Immediately in Experiment dilute->use

Caption: Protocol for preparing stock and working solutions from powder.

Section 5: Waste Disposal

All waste materials, including contaminated PPE, weighing papers, pipette tips, and excess solutions, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. [3][5]

  • Solid Waste: Collect in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect unused or waste solutions in a sealed, properly labeled hazardous liquid waste container. Do not pour solutions down the drain. [15]

Section 6: References

  • University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (May 26, 2023). [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. (May 20, 2005). [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. (March 25, 2024). [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-hydroxy-6-methylpyrimidine. (October 13, 2015). [Link]

  • Wittenberg University, Department of Chemistry. Handling Chemicals. [Link]

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. (September 11, 2014). [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. (August 18, 2022). [Link]

  • The Science Company. Preparing Chemical Solutions. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. (March 10, 2023). [Link]

Sources

Application Note: Formulation Strategies for In Vivo Delivery of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the formulation development strategy for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a lipophilic weak base likely utilized as a chemical probe or lead compound in kinase inhibition or agrochemical research.

The guide addresses the specific physicochemical challenges of the 2-aminopyrimidine scaffold—primarily its pH-dependent solubility and moderate lipophilicity—and provides validated protocols for intravenous (IV) and oral (PO) delivery.

Introduction & Compound Analysis

The target molecule, 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (hereafter referred to as CMPA ), presents a classic formulation challenge for preclinical drug development: it possesses a rigid, aromatic scaffold with limited polar surface area, resulting in poor aqueous solubility at physiological pH.

Physicochemical Profile (Estimated)

Understanding the molecular properties is the first step in rational formulation design.

PropertyValue (Est.)Implication for Formulation
Molecular Weight 235.67 g/mol Small molecule; suitable for high-concentration loading.
LogP (Lipophilicity) ~2.8 – 3.2Moderate lipophilicity. Permeability is likely high, but solubility is the rate-limiting step (BCS Class II).
pKa (Basicity) ~3.5 – 4.0Weak base (pyrimidine N1). Solubility will be pH-dependent , significantly higher in acidic media (pH < 3).
Melting Point >150°CHigh lattice energy suggests a stable crystal form, making dissolution difficult without wetting agents.
The Delivery Challenge
  • Intravenous (IV): Requires a solution free of particulates. The neutral pH of blood (7.4) will cause CMPA to precipitate if the formulation relies solely on pH adjustment. Cosolvents or Complexation are required.

  • Oral (PO): Bioavailability depends on dissolution in the gastric fluid. Micronization or surfactant-based suspensions are recommended to maximize exposure.

Formulation Decision Matrix

The following decision tree guides the selection of the optimal vehicle based on the required dose and route of administration.

FormulationDecision Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO DoseIV Target Conc. < 1 mg/mL? IV->DoseIV DosePO Target Dose > 50 mg/kg? PO->DosePO SolIV_Low Strategy A: pH Adjustment (Citrate pH 3) DoseIV->SolIV_Low Yes SolIV_High Strategy B: Cosolvent/Cyclodextrin (10% DMSO + 20% HP-β-CD) DoseIV->SolIV_High No SolPO_Low Strategy C: Solution (PEG400/Labrasol) DosePO->SolPO_Low No SolPO_High Strategy D: Suspension (0.5% MC + 0.1% Tween 80) DosePO->SolPO_High Yes

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on route and concentration requirements.

Detailed Protocols

Protocol A: High-Dose Intravenous Solution (Cosolvent/Cyclodextrin)

Best for: PK studies requiring a clear solution at neutral pH compatibility. Target Concentration: 2 – 5 mg/mL.

Materials
  • CMPA (Micronized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous (Sigma-Aldrich)

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (Kleptose® or Trappsol®)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Procedure
  • Prepare Vehicle Stock: Dissolve HP-β-CD in water/saline to create a 30% (w/v) stock solution. Filter through a 0.22 µm PES filter.

  • Dissolve Compound: Weigh the required amount of CMPA. Add DMSO to 5% of the final volume. Vortex until completely dissolved (clear yellow solution).

  • Complexation: Slowly add the 30% HP-β-CD stock to the DMSO solution while vortexing. The final concentration of HP-β-CD should be 20-25%.

  • Dilution: Adjust to final volume with saline.

  • Final Composition: 5% DMSO / 25% HP-β-CD / 70% Saline.

  • QC Check: Inspect for precipitation. If cloudy, sonicate for 10 minutes at 40°C. If precipitation persists, reduce drug load or increase DMSO to 10%.

Critical Step: Always add the aqueous phase to the organic phase slowly to prevent "crashing out" of the compound.

Protocol B: Oral Suspension (Standard Toxicology Vehicle)

Best for: High-dose efficacy studies (up to 100 mg/kg) or toxicological assessment. Target Concentration: 10 – 50 mg/mL.

Materials
  • CMPA

  • Methylcellulose (MC) (400 cP grade)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Procedure
  • Prepare Vehicle (0.5% MC / 0.1% Tween 80):

    • Heat 50% of the required water to 80°C.

    • Disperse Methylcellulose powder (0.5% w/v) into the hot water with vigorous stirring.

    • Add the remaining cold water to hydrate the polymer.

    • Add Tween 80 (0.1% v/v) and stir until clear.

  • Wetting: Weigh CMPA into a mortar. Add the vehicle dropwise (geometric dilution) to wet the powder and form a smooth paste.

  • Dispersion: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • Homogenization: Transfer to a vial and vortex or use a probe sonicator for 30 seconds to break up agglomerates.

Protocol C: Formulation Stability & QC Workflow

Before administration, the formulation must be verified for stability.

QC_Workflow Sample Prepared Formulation Visual Visual Inspection (Clarity/Precipitation) Sample->Visual Microscopy Microscopy (Crystal Growth?) Visual->Microscopy If Susp. Dilution Dilution Test (1:10 in Plasma) Visual->Dilution If Sol. Admin Release for In Vivo Use Microscopy->Admin Pass Dilution->Admin No Precip.

Figure 2: Quality Control workflow to ensure formulation integrity prior to dosing.

In Vivo Administration Guidelines

Dosing Volume Limits

Respecting physiological limits is crucial for ethical animal research and data integrity.

SpeciesRouteMax Volume (Bolus)Recommended Vehicle
Mouse (25g) IV5 mL/kg (125 µL)5% DMSO / 20% HP-β-CD
PO10 mL/kg (250 µL)0.5% MC / 0.1% Tween 80
IP10 mL/kg (250 µL)5% DMSO / 10% Solutol HS15
Rat (250g) IV5 mL/kg (1.25 mL)5% DMSO / 20% HP-β-CD
PO10 mL/kg (2.5 mL)0.5% MC / 0.1% Tween 80
Handling the "Weak Base" Effect

Since CMPA is a 2-aminopyrimidine (pKa ~4.0), its solubility drops drastically as it moves from the acidic stomach (pH 1.5) to the neutral small intestine (pH 6-7).

  • Risk: Precipitation in the intestine leading to low bioavailability.

  • Mitigation: For oral dosing, consider using a Lipid-based formulation (e.g., Labrasol or Corn Oil) if the suspension yields poor exposure. Lipids maintain solubility independent of pH.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Formulation). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • PubChem Compound Summary. 2-Amino-4-chloro-6-methylpyrimidine (Precursor/Analog Analysis). National Center for Biotechnology Information. Link

Microwave-assisted synthesis methods for chlorophenoxy pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Microwave-Assisted Synthesis of Chlorophenoxy Pyrimidines

Executive Summary

Chlorophenoxy pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and agrochemicals. Traditionally, synthesizing these derivatives via Nucleophilic Aromatic Substitution (SNAr) requires prolonged reflux conditions, often resulting in thermal degradation, poor yields, and complex purification profiles. This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol that drastically reduces reaction times from hours to minutes while establishing a self-validating system for enhanced product purity and yield.

Mechanistic Rationale & Causality in Experimental Design

The introduction of a chlorophenoxy group onto a pyrimidine core is typically achieved via an SNAr reaction[1]. As a Senior Application Scientist, it is critical to understand the "why" behind the methodology to troubleshoot and scale effectively:

  • Substrate Activation: The pyrimidine ring is intrinsically electron-deficient due to the inductive and resonance effects of its two nitrogen atoms, which facilitates nucleophilic attack[1]. Halogens (Cl, Br) positioned at C2, C4, or C5 serve as excellent leaving groups.

  • The Microwave Advantage (Dielectric Heating): Conventional conductive heating relies on convection currents, leading to temperature gradients and prolonged exposure that can trigger side reactions (e.g., hydrolysis of the halopyrimidine). Microwave irradiation directly couples with the dipole moments of the polar solvent (e.g., DMF, DMSO) and the reacting species[2]. This rapid, volumetric heating efficiently overcomes the high activation energy barrier required to form the intermediate Meisenheimer complex, driving the reaction to completion in 15–30 minutes[3].

  • Base and Solvent Selection: The choice of base dictates the reaction's success. While K₂CO₃ is standard, switching to the more soluble Cs₂CO₃ in a highly polar aprotic solvent like DMSO maximizes the concentration of the reactive phenoxide nucleophile. This causal relationship directly correlates with increased reaction kinetics and near-quantitative yields.

Reaction Pathway Visualization

G A Halopyrimidine Substrate C Microwave Reactor (Dielectric Heating) A->C B Chlorophenol + Alkali Base (Cs2CO3) B->C D Meisenheimer Complex (Transition State) C->D Rapid Energy Transfer E Chlorophenoxy Pyrimidine Product D->E Cl- Elimination F In-Process Validation (LC-MS / TLC) E->F

Fig 1. Mechanistic workflow of microwave-assisted SNAr for pyrimidines.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and product yield for the model synthesis of 5-(2-chlorophenoxy)pyrimidin-2-amine from 2-amino-5-bromopyrimidine and 2-chlorophenol.

Heating MethodBase (1.5 eq)SolventTemp (°C)TimeYield (%)Purity (HPLC)
Conventional RefluxK₂CO₃DMF10012 h42%< 80%
MicrowaveK₂CO₃DMF10020 min68%> 90%
MicrowaveCs₂CO₃DMF12015 min85%> 95%
Microwave (Optimized) Cs₂CO₃ DMSO 130 15 min 94% > 98%

Note: The transition to DMSO and Cs₂CO₃ under microwave conditions provides optimal solubility and dielectric heating efficiency, resulting in near-quantitative yields.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the integrity of the synthesis before proceeding to the next step.

Materials Required:

  • Halopyrimidine (e.g., 2-amino-5-bromopyrimidine) (1.0 mmol)

  • 2-Chlorophenol (1.2 mmol)

  • Cesium Carbonate (Cs₂CO₃, anhydrous) (1.5 mmol)

  • Anhydrous DMSO (4.0 mL)

  • Microwave reactor vials (10 mL) with heavy-duty PTFE/silicone septa[2].

Phase 1: Reagent Assembly & Inertion

  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1.0 mmol of the halopyrimidine and 1.5 mmol of anhydrous Cs₂CO₃.

  • Solvent Addition: Add 4.0 mL of anhydrous DMSO.

    • Causality Check: Anhydrous conditions are critical; the presence of water at high microwave temperatures will lead to competitive hydrolysis of the halopyrimidine to a pyrimidinol[3].

  • Nucleophile Addition: Add 1.2 mmol of 2-chlorophenol. Seal the vial securely with the crimp cap.

  • Purge: Purge the sealed vial with N₂ or Argon for 2 minutes via a needle to displace oxygen, preventing oxidative side reactions at elevated temperatures.

Phase 2: Microwave Irradiation

  • Reactor Setup: Place the vial into the microwave synthesizer. Ensure the IR temperature sensor is clean for accurate thermal feedback.

  • Irradiation Parameters:

    • Ramp Time: 3 minutes (prevents pressure spiking).

    • Hold Temperature: 130 °C.

    • Hold Time: 15 minutes.

    • Power: Dynamic (Max 250 W)[4].

    • Stirring: High speed.

  • Cooling: Allow the reactor to actively cool the vial to < 40 °C using compressed air before removal.

    • Safety & Validation Check: Do not uncap the vial if the internal pressure is elevated. Wait for ambient equilibrium.

Phase 3: Workup & In-Process Validation

  • Reaction Quench: Carefully uncap the vial and pour the reaction mixture into 20 mL of ice-cold saturated NaHCO₃ solution[3].

    • Validation: The basic aqueous quench neutralizes any residual 2-chlorophenol, keeping it in the aqueous layer as a water-soluble phenoxide.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL)[2].

  • Washing: Wash the combined organic layers with brine (2 x 15 mL) to remove residual DMSO.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • In-Process QC: Perform TLC (Eluent: Hexane/EtOAc 2:1).

    • Validation: Complete disappearance of the halopyrimidine spot confirms successful conversion. If starting material remains, do not proceed to crystallization; re-subject to microwave heating for 5 additional minutes.

Phase 4: Purification & Characterization

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from hot ethanol.

  • Characterization:

    • ¹H NMR: Confirm the presence of the 2-chlorophenoxy aromatic protons (typically a multiplet at δ 7.1–7.5 ppm) and the shift in the pyrimidine core protons[1].

    • LC-MS: Validate the molecular weight and isotopic pattern (due to the chlorine atom, expect a characteristic M and M+2 peak ratio of 3:1)[1].

References

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review Source: International Journal of Advanced Multidisciplinary and Scientific Research (IJAMTES) URL:[Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve reaction yields, and minimize impurities.

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This typically proceeds by reacting 2-amino-4-chloro-6-methylpyrimidine with 4-chlorophenol in the presence of a suitable base and solvent. Understanding the nuances of this reaction is critical to achieving high yields and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yield in this SNAr reaction is a common issue that can stem from several factors, primarily incomplete reaction or degradation of starting materials/products. Here’s a systematic approach to diagnosing and solving the problem.

Potential Cause 1: Ineffective Deprotonation of 4-chlorophenol

The reaction requires the formation of the 4-chlorophenoxide ion, a potent nucleophile. If the base used is not strong enough to deprotonate the phenol (pKa ≈ 9.4) efficiently, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[1][2]

  • Solution:

    • Select a Stronger Base: Use a base with a conjugate acid pKa significantly higher than that of the phenol. Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are excellent choices.[3][4] NaH is particularly effective as it irreversibly deprotonates the alcohol, driving the equilibrium forward.[2]

    • Ensure Anhydrous Conditions: If using a hydride base like NaH, it is crucial to maintain strictly anhydrous conditions, as it reacts violently with water. For bases like K₂CO₃, ensure they are freshly dried, as absorbed moisture can consume the base and hinder phenoxide formation.

Potential Cause 2: Poor Solvent Choice

The solvent plays a critical role in an SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). An inappropriate solvent can lead to poor solubility of reagents and slow reaction rates.

  • Solution:

    • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[5][6] They effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

    • Solubility Check: Before starting the reaction, ensure your starting materials, particularly the 2-amino-4-chloro-6-methylpyrimidine, are soluble in the chosen solvent at the reaction temperature.

Potential Cause 3: Suboptimal Reaction Temperature

SNAr reactions are often temperature-sensitive. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can cause decomposition of the starting materials or the desired product.

  • Solution:

    • Systematic Temperature Screening: Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the reaction is slow, incrementally increase the temperature by 10-20 °C. For aromatic ether synthesis, temperatures can range from room temperature to over 100 °C, depending on the reactivity of the halide.[1][7]

    • Monitor for Degradation: When increasing the temperature, watch for the appearance of new, unidentified spots on the TLC plate, which may indicate thermal degradation.

Below is a troubleshooting workflow to diagnose the cause of low yield.

LowYield_Troubleshooting start Low Yield Observed check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes use_stronger_base Action: Switch to a stronger base (e.g., NaH in DMF). check_base->use_stronger_base No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_temp Action: Optimize temperature. Monitor by TLC/LC-MS. check_conditions->optimize_temp Uncertain use_polar_aprotic Action: Use a polar aprotic solvent (DMF, DMSO). check_conditions->use_polar_aprotic No (Solvent Issue) purify_sm Action: Purify starting materials (recrystallization/chromatography). check_purity->purify_sm No success Yield Improved check_purity->success Yes (Re-evaluate stoichiometry) use_stronger_base->success optimize_temp->success use_polar_aprotic->success purify_sm->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation is typically due to side reactions involving the starting materials or intermediates. The most common byproducts in this synthesis are from hydrolysis or reactions at other sites.

Potential Cause 1: Hydrolysis of the Chloro-pyrimidine

The starting material, 2-amino-4-chloro-6-methylpyrimidine, can react with water to form the corresponding 4-hydroxy derivative, especially under basic conditions at elevated temperatures.

  • Solution:

    • Use Anhydrous Reagents and Solvents: Thoroughly dry your solvent (e.g., using molecular sieves) and ensure your base is anhydrous.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Potential Cause 2: Competing N-Arylation

While O-arylation is desired, the exocyclic amino group on the pyrimidine ring could potentially act as a nucleophile, leading to N-arylation byproducts, although this is generally less favorable.

  • Solution:

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-chlorophenol to ensure the primary reaction pathway is favored.

    • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) could be considered in some contexts, but for phenoxide generation, stronger inorganic bases are generally superior.[5][8] The key is the efficient pre-formation of the phenoxide before it has a chance to participate in side reactions.

Potential Cause 3: Impurities in Starting Materials

Impurities in the 2-amino-4-chloro-6-methylpyrimidine, such as the corresponding 4-hydroxy compound, will not react and will complicate purification.

  • Solution:

    • Verify Starting Material Purity: Confirm the purity of your starting materials via NMR, LC-MS, or melting point analysis before beginning the reaction. The synthesis of the starting material itself from 2-amino-4-hydroxy-6-methylpyrimidine using reagents like phosphorus oxychloride (POCl₃) must be complete to avoid carrying over unreacted material.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal base and solvent combinations?

The choice of base and solvent is interdependent and crucial for success. The goal is to maximize the concentration and nucleophilicity of the 4-chlorophenoxide.

BaseSolvent(s)Temperature Range (°C)Key Considerations
Sodium Hydride (NaH) DMF, THF0 to 80Highly effective; reaction is irreversible. Requires strict anhydrous conditions and an inert atmosphere.[2]
Potassium Carbonate (K₂CO₃) DMF, DMSO, MeCN80 to 120Cost-effective and common. Requires higher temperatures. Ensure the base is finely powdered and dry.[5]
Cesium Carbonate (Cs₂CO₃) DMF, Toluene60 to 110More soluble than K₂CO₃, often leading to faster reactions at lower temperatures. Higher cost.

Generally, NaH in DMF is a highly reliable system for achieving good yields, provided proper anhydrous techniques are used. For scalability and cost-effectiveness, K₂CO₃ in DMF is a robust alternative.

FAQ 2: How should I monitor the reaction progress effectively?

Effective monitoring is key to determining the optimal reaction time, preventing byproduct formation from prolonged heating, and ensuring the reaction has gone to completion.

  • Method: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5][10][11]

  • Procedure:

    • Select a Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for developing a separation system. The goal is to achieve a retention factor (Rƒ) of ~0.3-0.5 for the product.[10]

    • Spotting: On a TLC plate, spot the 4-chlorophenol starting material, the 2-amino-4-chloro-6-methylpyrimidine starting material, and a co-spot of both. Then, spot the reaction mixture.

    • Analysis: As the reaction progresses, you should see the starting material spots diminish and a new spot corresponding to the product appear. The reaction is complete when the limiting reagent spot is no longer visible.

  • Confirmation: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of starting materials and the appearance of a peak with the correct mass-to-charge ratio for the desired product.[5]

FAQ 3: What is the best method for purifying the final product?

The purification strategy depends on the nature of the impurities present in the crude product.

  • Recrystallization: If the crude product is a solid and has relatively high purity (>90%), recrystallization is a highly effective and economical method.[10]

    • Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, or mixtures with water.[10]

  • Flash Column Chromatography: This is the most versatile method for separating the product from unreacted starting materials and byproducts, especially if they have different polarities.[10]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. The optimal solvent system should be determined by TLC analysis first.[10]

The general workflow for synthesis and purification is illustrated below.

Synthesis_Workflow A 1. Reagent Preparation - Dry solvent (DMF) - Weigh 2-amino-4-chloro-6-methylpyrimidine - Weigh 4-chlorophenol B 2. Phenoxide Formation - Add 4-chlorophenol to base (e.g., NaH) in DMF at 0°C - Stir under N2 atmosphere A->B C 3. SNAr Reaction - Add pyrimidine substrate to phenoxide solution - Heat to 80-100°C B->C D 4. Reaction Monitoring - Track progress with TLC / LC-MS C->D E 5. Work-up - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G 7. Characterization - NMR, MS, m.p. F->G

Caption: General experimental workflow for the synthesis.

Validated Experimental Protocol

This protocol provides a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine (1.0 equiv)

  • 4-chlorophenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a Nitrogen atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride in portions with stirring.

  • Dissolve the 4-chlorophenol (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Add the 2-amino-4-chloro-6-methylpyrimidine (1.0 equiv) to the flask.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the pure 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. American Chemical Society.
  • A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom
  • Williamson Ether Synthesis. (2022). ChemTalk.
  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals. (2025). Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (2023). Ijisrt.com.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2014). PMC.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. (2024).
  • Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Williamson ether synthesis. Lumen Learning.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed.
  • Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. (2015). PubMed.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. heteroletters.org.
  • Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
  • 2-Amino-4-chloro-6-methylpyrimidine synthesis. ChemicalBook.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. (2007). PubMed.

Sources

Technical Support Center: Troubleshooting Solubility of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental workflow.

Section 1: Foundational Knowledge - The Compound and the Solvent

A thorough understanding of your materials is the first step in troubleshooting. The interaction between the physicochemical properties of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine and DMSO dictates its solubility behavior.

Q1: What are the key physicochemical properties of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine that influence its solubility?

A1: 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a planar aromatic structure.[1] Its solubility is governed by a balance of factors, primarily the energy required to break its crystal lattice versus the energy released when its molecules interact with the solvent.

Several structural features are critical:

  • Pyrimidine Core: The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors.

  • Amino Group (-NH2): This group acts as a hydrogen bond donor.

  • Planar Structure: The molecule's flatness allows for efficient packing in a solid state, leading to strong intermolecular forces (pi-stacking).

These features create a high crystal lattice energy, meaning a significant amount of energy is needed to break the solid compound apart and allow it to dissolve. While the compound has features favorable for interacting with DMSO, this high lattice energy is often the primary hurdle to achieving rapid dissolution.[2]

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₁H₁₀ClN₃O-
Synonyms 2-Pyrimidinamine, 4-(4-chlorophenoxy)-6-methyl--
Molecular Weight 249.67 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Hydrogen Bond Donors 1 (from the amino group)Contributes to strong intermolecular forces in the solid state, increasing crystal lattice energy and reducing solubility.[2]
Hydrogen Bond Acceptors 3 (from pyrimidine nitrogens and ether oxygen)Allows for interaction with polar solvents like DMSO, but also contributes to crystal packing.[2]
Q2: Why is DMSO the preferred solvent, and what are its critical properties to be aware of?

A2: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, making it an industry standard for creating stock solutions in drug discovery and biological research.[3][4] It can dissolve a vast array of both polar and non-polar compounds that are poorly soluble in water.[5]

However, you must be aware of these critical properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is the most common cause of failed dissolution. Water acts as an anti-solvent for many organic compounds, and even small amounts of absorbed water can dramatically decrease the solubility of your compound, potentially leading to precipitation.[3][6][7] It is imperative to use high-purity, anhydrous (≥99.9%) DMSO and to keep containers tightly sealed. [3]

  • High Freezing Point: DMSO freezes at 18.5°C (65.3°F).[5] If your lab is cool, it may be solid. This property also means that repeated freeze-thaw cycles of stock solutions can introduce moisture and stratify the solution, leading to inaccurate concentrations and precipitation.[3][8]

  • Thermal Stability: While DMSO has a high boiling point (189°C), it can begin to decompose at lower temperatures, a process that can be accelerated by the presence of acids or bases.[5][9] Therefore, when using heat to aid dissolution, it should be gentle and controlled.

Section 2: Proactive Dissolution - A Standard Protocol for Success

Following a robust, standardized procedure from the outset can prevent most common solubility issues. This protocol is designed to be a self-validating system.

Q3: What is the standard, best-practice protocol for preparing a 10 mM stock solution of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine in DMSO?

A3: This protocol outlines the standard procedure for preparing a high-quality, fully solubilized stock solution.

  • Pre-Preparation:

    • Allow the vial of solid 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine and a sealed bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

  • Calculation:

    • Calculate the required mass of the compound for your desired volume and concentration. For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 249.67 g/mol * (1000 mg / 1 g) = 2.50 mg

  • Dissolution:

    • Weigh 2.50 mg of the compound into a sterile, dry microcentrifuge tube or glass vial.

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO directly onto the solid powder.

    • Tightly cap the vial immediately.

    • Vortex the solution vigorously for 60-90 seconds.[8]

  • Verification (Critical Step):

    • Visually inspect the solution by holding it up to a light source. Look for any suspended particles, cloudiness, or solid material at the bottom. A properly dissolved solution will be perfectly clear.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. This is the most effective way to prevent degradation and moisture absorption from repeated freeze-thaw cycles.[8]

    • Store aliquots at -20°C for short-to-medium term storage (1-6 months) or -80°C for long-term storage, protected from light.[3]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_verify Verification & Storage Equilibrate Equilibrate Compound and Anhydrous DMSO to Room Temperature Calculate Calculate Required Mass for 10 mM Equilibrate->Calculate Weigh Weigh 2.50 mg Compound into Vial Calculate->Weigh Add_DMSO Add 1.0 mL Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously for 60-90 seconds Add_DMSO->Vortex Inspect Visually Inspect for Clarity Vortex->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Standard Workflow for Stock Solution Preparation.
Section 3: Troubleshooting Guide: When Standard Methods Fail

If you have followed the standard protocol and still face solubility issues, this section provides a logical, step-by-step troubleshooting workflow.

G Start Start: Compound is not fully dissolved after vortexing. Check_Materials Step 1: Verify Materials - Is DMSO anhydrous (≥99.9%)? - Is it from a freshly opened bottle? - Is the compound of high purity? Start->Check_Materials Apply_Energy Step 2: Apply Physical Energy (Choose one method) Check_Materials->Apply_Energy Materials OK Sonicate Method A: Sonication (Protocol Below) Apply_Energy->Sonicate Preferred Warm Method B: Gentle Warming (Protocol Below) Apply_Energy->Warm Alternative Re_Inspect Step 3: Re-Inspect for Clarity Sonicate->Re_Inspect Warm->Re_Inspect Success Success: Solution is Clear Proceed to Aliquoting & Storage Re_Inspect->Success Yes Failure Issue Persists: Consult Advanced Options - Consider lower concentration - Perform solubility test Re_Inspect->Failure No

Sources

Minimizing side reactions during the phenoxy substitution of methylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump to the specific problem you are facing, while providing the deep mechanistic understanding required for process optimization.

Topic: Minimizing Side Reactions in


 Processes
Document ID:  TSC-PYR-004
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

The reaction between a methyl-substituted chloropyrimidine (e.g., 4-chloro-6-methylpyrimidine) and a phenol is a standard Nucleophilic Aromatic Substitution (


). However, the presence of the methyl group on the electron-deficient pyrimidine ring introduces a specific "liability": C-H acidity .

Unlike simple chlorobenzenes, the methyl protons on a pyrimidine ring are significantly acidified (


) due to the electron-withdrawing nature of the diaza-ring. This creates a three-way competition in your reaction vessel:
  • Path A (Desired): Phenoxide attacks the C-Cl bond (

    
    ).
    
  • Path B (Hydrolysis): Residual water attacks the C-Cl bond.

  • Path C (Deprotonation): Base attacks the methyl protons (leading to tars/polymerization).

Visualizing the Competition (Pathway Diagram)

The following diagram maps the competing pathways you must control.

ReactionPathways Substrate 4-Chloro-6- methylpyrimidine Product 4-Phenoxy-6- methylpyrimidine (TARGET) Substrate->Product Path A: SNAr (Phenoxide attack) HydrolysisProd 4-Hydroxy-6- methylpyrimidine (IMPURITY A) Substrate->HydrolysisProd Path B: Hydrolysis (Wet Solvent) Carbanion Pyrimidyl Carbanion Substrate->Carbanion Path C: Deprotonation (Base too strong) Phenol Phenol (Nucleophile) Phenol->Product Base Base Base->Carbanion Water Residual H2O Water->HydrolysisProd Tars Polymers/Tars (IMPURITY B) Carbanion->Tars Self-Condensation

Caption: Figure 1. The "Three-Way Competition" in methylpyrimidine substitution. Path A is desired; Path B and C are destructive side reactions caused by moisture and excessive basicity.

Troubleshooting & Optimization Modules

Module A: The "Black Tar" Problem (Base Selection)

Symptom: The reaction mixture turns dark black/brown, yield is low, and NMR shows broad, undefined peaks in the aliphatic region. Diagnosis: You are likely using a base that is too strong (e.g., NaH, LiHMDS, or even t-BuOK), causing deprotonation of the methyl group (Path C).

Technical Insight: The methyl group at the 4- or 6-position of a pyrimidine is "pseudo-acidic." If you generate a carbanion here, it acts as a nucleophile, attacking other chloropyrimidine molecules. This triggers a chain reaction of self-condensation (similar to an Aldol polymerization), resulting in "tar."

The Solution: Switch to the "Goldilocks" bases—strong enough to deprotonate phenol (


), but too weak to deprotonate the methyl-pyrimidine (

).
Base TypeExamplesRisk LevelRecommendation
Hydrides NaH, KHCRITICAL Avoid. Guarantees methyl deprotonation and tar formation.
Alkoxides t-BuOK, NaOMeHIGH Risky. Only use if strictly necessary and at low temp (

C).
Carbonates

,

LOW Recommended. Excellent balance of basicity.
Amines

, DIPEA
MEDIUM Often too weak to drive reaction to completion without high heat.
Module B: The Hydrolysis Trap (Moisture Control)

Symptom: LCMS shows a peak with Mass = [Substrate - Cl + OH]. This is the hydroxypyrimidine (pyrimidone). Diagnosis: Water is competing with the phenol.

Technical Insight: In polar aprotic solvents (DMF, DMSO) required for


, "naked" hydroxide ions (generated from trace water + base) are exceptionally nucleophilic—often more so than your bulky phenoxide. Even 0.5% water content can lead to 5-10% impurity.

Protocol Adjustment:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Store DMF/DMSO over 4Å molecular sieves for 24h prior to use.

  • Reagent Drying: Potassium Carbonate (

    
    ) is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C overnight before use.
    
  • The "Scavenger" Tactic: Add 5-10% mol of trimethyl orthoformate (TMOF) to the reaction mixture. It reacts chemically with water to form methanol (which is less nucleophilic than hydroxide) and methyl formate.

Module C: Kinetic Acceleration (DABCO Catalysis)

Symptom: Reaction is too slow with Carbonate bases, but heating above 80°C causes decomposition. Diagnosis: The phenol is a poor nucleophile or the pyrimidine is deactivated.

The Solution: Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a nucleophilic catalyst.[1][2]

Mechanism:

  • DABCO attacks the chloropyrimidine faster than the phenol, displacing the chloride.

  • This forms a highly reactive cationic ammonium salt intermediate.

  • The phenoxide then displaces the DABCO to form the product.

  • Benefit: This allows the reaction to proceed at Room Temperature or 40°C , completely avoiding the thermal energy required for side reactions (Path B and C).

The "Gold Standard" Protocol

Use this self-validating protocol to minimize all described side reactions.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 equiv)

  • Substituted Phenol (1.05 equiv)

  • 
     (powdered, dried) (1.5 equiv)
    
  • DABCO (0.1 equiv - Critical Catalyst )

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is an issue).

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
     atmosphere, dissolve the Phenol (1.05 eq) in anhydrous solvent.
    
  • Base Activation: Add powdered

    
     (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation.
    
    • Checkpoint: The mixture may become slightly heterogeneous/cloudy.

  • Catalyst Addition: Add DABCO (10 mol%).

  • Substrate Addition: Add the 4-Chloro-6-methylpyrimidine (1.0 eq) in one portion.

  • Reaction: Stir at 40-50°C .

    • Why not reflux? DABCO lowers the activation energy. Higher temps increase methyl-deprotonation risk.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Success Marker: Clean conversion with no "hump" at the baseline (tars) and minimal hydroxy-pyrimidine peak.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 2x with Water (removes DMF, DABCO, and salts).

    • Wash 1x with 1M NaOH (removes unreacted excess phenol).

    • Wash 1x with Brine, Dry over

      
      , Concentrate.
      

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Black/Brown Mixture Low Yield CheckTLC->Result1 Result2 Clean but Slow (>24h) CheckTLC->Result2 Result3 Hydroxyl Impurity (Mass M-Cl+OH) CheckTLC->Result3 Action1 Base is too strong. Switch to K2CO3 or Cs2CO3. Lower Temp. Result1->Action1 Action2 Add 10 mol% DABCO. Switch solvent to DMF. Result2->Action2 Action3 System is wet. Dry Solvent/Base. Add TMOF scavenger. Result3->Action3

Caption: Figure 2. Diagnostic workflow for optimizing methylpyrimidine substitution reactions.

References

  • DABCO Catalysis Mechanism

    • Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines.
    • Source:The Journal of Organic Chemistry (2025).[3]

    • URL:[Link]

  • Base Selection & Regioselectivity

    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Arom

      
      ) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.[1]
      
    • Source:Advanced Synthesis & Catalysis (2006).[1]

    • URL:[Link]

  • Hydrolysis Side Reactions

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid (Mechanistic comparison of hydrolysis r
    • Source:Organic Process Research & Development (2006).
    • URL:[Link]

  • General

    
     Optimization: 
    
    • Title: Nucleophilic Aromatic Substitution ( ) and Related Reactions of Porphyrinoids (Review of conditions).
    • Source:Chemistry – A European Journal (2019).
    • URL:[Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Pyrimidine Amine Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrimidine amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the column chromatography of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of pyrimidine amines by column chromatography.

Q1: What are the primary challenges when purifying pyrimidine amines via column chromatography?

The main challenges in purifying pyrimidine amines stem from their chemical nature.[1] Pyrimidine rings confer polarity, while the amine groups introduce basicity. This combination can lead to several issues:

  • Peak Tailing: Basic amine groups can interact strongly with acidic silanol groups on the surface of standard silica gel stationary phases.[2][3][4][5] This secondary interaction, in addition to the primary separation mechanism, results in asymmetrical, tailing peaks, which complicates fraction collection and reduces resolution.[5]

  • Poor Retention in Reversed-Phase: Highly polar pyrimidine amines may exhibit poor retention on nonpolar C18 or C8 stationary phases, often eluting in or near the solvent front.[1][6]

  • Compound Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive pyrimidine amine derivatives.[1]

  • Co-elution of Structurally Similar Compounds: The subtle differences in the polarity and pKa of various pyrimidine amines can make their separation from one another challenging.

Q2: Which chromatographic mode is most suitable for my pyrimidine amine?

The choice of chromatography mode is dictated by the polarity of your specific pyrimidine amine derivative.[1]

  • Normal-Phase Chromatography (NPC): This is a good starting point for less polar to moderately polar derivatives.[1] It employs a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1]

  • Reversed-Phase Chromatography (RPC): Suitable for pyrimidine amines with sufficient non-polar character to be retained on a non-polar stationary phase (like C18).[1][7] Mobile phase pH control is often crucial for good peak shape.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for very polar, hydrophilic pyrimidine amines that show little to no retention in RPC.[1][9][10][11] HILIC uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase, with a small amount of aqueous solvent to facilitate partitioning.[1][10]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for charged pyrimidine amines.[12][13] It can be used for both analytical and preparative separations.[14][15]

Q3: How do I select an appropriate mobile phase for my separation?

Thin-Layer Chromatography (TLC) is an invaluable tool for initial mobile phase screening, especially for normal-phase chromatography.[1][6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with good separation from impurities.[6]

For reversed-phase and HILIC, analytical HPLC or UPLC can be used for method development prior to scaling up to preparative chromatography.[16]

Table 1: Common Mobile Phase Systems for Pyrimidine Amine Separation

Chromatography ModeStationary PhaseMobile Phase (Solvent A / Solvent B)Typical Gradient
Normal-Phase Silica GelHexane / Ethyl AcetateIsocratic or step gradient
Dichloromethane / MethanolIsocratic or step gradient
Reversed-Phase C18, C8Water + 0.1% Formic Acid or TFA / Acetonitrile or Methanol + 0.1% Formic Acid or TFA5% to 95% B over 20-30 min
Water + 0.1% Triethylamine (TEA) / Acetonitrile + 0.1% TEA5% to 95% B over 20-30 min
HILIC Bare Silica, AmideAcetonitrile / Water + Buffer (e.g., 10mM Ammonium Formate)95% to 50% A over 15-20 min

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of pyrimidine amines.

Issue 1: Peak Tailing in Normal-Phase Chromatography on Silica Gel

Causality: Peak tailing of basic pyrimidine amines on silica gel is primarily caused by strong, undesirable ionic interactions between the basic amine functionality and acidic silanol groups on the silica surface.[2][4][5] This leads to a secondary retention mechanism that broadens and distorts the peak shape.[2]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount (0.1-2% v/v) of a volatile amine like triethylamine (TEA) or pyridine into your mobile phase.[3][6][8] The competing base will "neutralize" the active silanol sites, minimizing their interaction with your pyrimidine amine and resulting in more symmetrical peaks.[8]

    • Use an Ammoniated Solvent System: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide can be effective.[8]

  • Change the Stationary Phase:

    • Amine-Functionalized Silica: These columns have an aminopropyl-modified surface that is slightly basic (pKa ~9.8).[3][4] This basic surface repels the basic pyrimidine amines, leading to a more controlled and reproducible separation without the need for mobile phase modifiers.[3][4][17]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[8][16]

Issue 2: Poor or No Retention in Reversed-Phase Chromatography

Causality: Highly polar pyrimidine amines have limited hydrophobic character and therefore weak interactions with the non-polar stationary phase in RPC.[1][6] This results in them eluting very early, often with the solvent front, leading to poor separation from other polar impurities.[6]

Solutions:

  • Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds and is often the best solution for this problem.[1][9][10][11][18]

  • Use a Polar-Embedded or Polar-Endcapped RPC Column: These columns have stationary phases that are modified to increase their polarity, enhancing the retention of polar analytes.

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable pyrimidine amines. However, these reagents are often not MS-compatible and can be difficult to remove from the final product.[19]

Issue 3: Irreversible Adsorption or Low Recovery from the Column

Causality: Very polar or highly basic pyrimidine amines can bind very strongly to the stationary phase, particularly acidic silica gel, leading to poor recovery of the compound after elution.[3][18]

Solutions:

  • Use a Less Retentive Stationary Phase: Switch from silica gel to a less polar stationary phase like an amine-functionalized column or alumina in normal-phase mode.[4] In reversed-phase, a C4 or C8 column may be less retentive than a C18.

  • Employ a Stronger Mobile Phase: In normal-phase, increasing the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane eluent) can help elute strongly bound compounds.[1] In reversed-phase, a higher percentage of organic solvent will decrease retention.

  • Sample Loading Technique: For compounds that are sparingly soluble in the initial mobile phase, consider "dry loading". This involves adsorbing the sample onto a small amount of silica gel or Celite®, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

Workflow for Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed step1 Is the compound a basic amine? start->step1 step2 Add a competing base (e.g., 0.5% TEA) to the mobile phase. step1->step2 Yes step5 Is the sample overloaded? step1->step5 No step3 Is peak shape improved? step2->step3 step4 Switch to an amine-functionalized or alumina column. step3->step4 No end_good Symmetrical Peak Achieved step3->end_good Yes step4->end_good step6 Reduce sample concentration/injection volume. step5->step6 Yes end_bad Consider alternative chromatography mode (e.g., HILIC). step5->end_bad No step6->end_good

Caption: A logical workflow for diagnosing and resolving peak tailing.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is suitable for the purification of moderately polar, basic pyrimidine amines.

  • Mobile Phase Selection:

    • Use TLC to find a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf of 0.2-0.4.[6]

    • Add 0.5% (v/v) triethylamine to the chosen solvent system to improve peak shape.[20]

  • Column Packing:

    • Select an appropriately sized silica gel column. A common ratio is 30:1 to 50:1 of silica gel to crude sample by weight.[1]

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. The use of a volatile modifier like triethylamine simplifies its removal during this step.

Protocol 2: HILIC for Highly Polar Pyrimidine Amines

This protocol is a starting point for the purification of polar, hydrophilic pyrimidine amines.

  • Column and Mobile Phase Selection:

    • Choose a suitable HILIC column (e.g., bare silica or an amide-bonded phase).[1][9]

    • The mobile phase typically consists of a high percentage of an organic solvent (Solvent A, e.g., acetonitrile) and a small percentage of an aqueous buffer (Solvent B, e.g., water with 10 mM ammonium formate).[1][10]

  • Method Development:

    • Start with a high percentage of the organic solvent (e.g., 95% A).

    • Develop a gradient by increasing the percentage of the aqueous buffer over time (e.g., from 5% to 50% B over 15-20 minutes).[6]

  • Purification Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.[6]

    • Dissolve the sample in the initial mobile phase. If solubility is an issue, use a solvent with a slightly higher aqueous content, but keep the injection volume small.

    • Inject the sample and run the optimized gradient.

    • Collect fractions corresponding to the peak of interest.

  • Product Isolation:

    • Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization may be necessary to remove the aqueous component completely.

Chromatography Mode Selection Logic

Chromatography_Selection start Start: Purify Pyrimidine Amine step1 Assess Polarity of Compound start->step1 step2 Low to Moderate Polarity step1->step2 step3 High Polarity step1->step3 step4 Normal-Phase Chromatography (Silica/Alumina) step2->step4 step5 Reversed-Phase Chromatography (C18) step2->step5 step6 HILIC step3->step6 step7 Is the compound ionic? step3->step7 step7->step6 No step8 Ion-Exchange Chromatography step7->step8 Yes

Caption: Decision tree for selecting the appropriate chromatography mode.

References

  • Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. PubMed. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Teledyne ISCO. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Scilit. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PMC. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. ACS Publications. [Link]

  • Amine column degradation. Chromatography Forum. [Link]

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Overload or Minor Peak?. LCGC International. [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]

  • A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America. [https://www.chromatographyonline.com/view/hydrophilic-interaction-chromatography-method-purity-analysis-cytosine]([Link] chromatography-method-purity-analysis-cytosine)

  • Effect of ammonium ion on pyrimidine synthesis de novo in isolated rat hepatocytes. PubMed. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Causes of Amine Plant Corrosion- Design Considerations. The Dow Chemical Company. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]

  • Column chromatography. University of Victoria. [Link]

  • Ion Exchange Chromatography - Principles and Methods. MZ-Analysentechnik. [Link]

  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Waters. [Link]

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Welcome to the technical support repository for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine . As researchers, we know that baseline noise is not just an aesthetic nuisance; it is a quantitative barrier. In the analysis of this specific aminopyrimidine, noise often stems from the conflict between the need for ion-pairing/pH control (due to the basic 2-amine group) and the hydrophobicity (due to the 4-chlorophenoxy moiety) requiring strong organic gradients.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of this analyte that degrade signal-to-noise (S/N) ratios.[1]

Analyte Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Functional Group Primary Amine (Pos.[1] 2)Basic (

).[1][2] Prone to silanol interaction (tailing).
Functional Group Chlorophenoxy (Pos.[1] 4)Lipophilic/Hydrophobic.[1] Requires high % organic mobile phase for elution.
Chromophore Pyrimidine RingUV Active.[1] Absorbance maxima typically 230–254 nm.
Critical Risk Gradient/Modifier Conflict Using TFA/TEA to fix amine tailing often causes baseline drift/noise during the gradient required for the chlorophenoxy group.

Diagnostic Triage: The "Noise Signature" Workflow

Before disassembling hardware, you must classify the noise. Use this diagnostic logic to identify the root cause based on the visual "signature" of the baseline.

DIAGRAM 1: Noise Diagnostic Logic Tree

NoiseDiagnostic Start START: Analyze Baseline Visuals Type What is the Noise Pattern? Start->Type Spikes Sharp, Random Spikes Type->Spikes Cyclic Cyclic / Sinusoidal Waves Type->Cyclic Drift Continuous Drift (Up/Down) Type->Drift Fuzzy High Frequency 'Fuzz' Type->Fuzzy Bubbles Air Bubbles in Pump/Cell (Check Degasser) Spikes->Bubbles Transient Precip Buffer Precipitation (Check Organic %) Spikes->Precip Persistent Pump Pump Piston/Seal Failure Cyclic->Pump High Pressure Mixer Insufficient Mixing (TFA/Modifier Issues) Cyclic->Mixer Low Pressure Gradient Gradient Absorbance Mismatch (A vs B transparency) Drift->Gradient Correlates w/ %B Temp Temperature Fluctuations (RI Effects) Drift->Temp Random Lamp Aging Deuterium Lamp (Low Energy) Fuzzy->Lamp All Wavelengths Contam Flow Cell Contamination (Amine filming) Fuzzy->Contam Specific Wavelength

Caption: Visual triage workflow connecting baseline artifacts (spikes, waves, drift) to specific hardware or chemical failures.

Module 1: Chemical Noise & Mobile Phase Optimization[1]

The Problem: To analyze 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, you likely use Trifluoroacetic Acid (TFA) or Triethylamine (TEA) to suppress silanol interactions.[1] The Consequence: TFA absorbs UV light below 220 nm.[3][4] As you run a gradient (increasing ACN/MeOH), the refractive index and UV absorbance of the mobile phase change, creating a rising or wandering baseline.

Protocol: The "Iso-Absorbance" Mobile Phase Strategy

Goal: Balance the UV absorbance of Mobile Phase A (Aqueous) and B (Organic) to flatten the baseline.

Step-by-Step Methodology:

  • Selection: If detection is < 230 nm, avoid TEA (high UV cutoff). Use TFA or Formic Acid.

  • Preparation of MP-A: Water + 0.1% TFA.[1]

  • Preparation of MP-B: Acetonitrile + 0.08% to 0.09% TFA .[1]

    • Scientific Logic:[1][2][3][5] Acetonitrile suppresses the dissociation of TFA less than water does. By slightly lowering the TFA concentration in the organic phase, you compensate for the absorbance shift, flattening the gradient baseline.

  • Validation: Run a "Blank Gradient" (0 µL injection).

    • Pass Criteria: Baseline drift < 2 mAU over the full gradient.

Comparative Additive Data
AdditiveUV Cutoff (nm)Suitability for AminopyrimidinesNoise Risk
TFA (0.1%) ~210High. Excellent peak shape for amines.[1]High. Causes drift in gradients.
Formic Acid (0.1%) ~210Medium. Less ion-pairing strength than TFA.[1]Medium. Less drift than TFA.[1][6]
Phosphate Buffer <200High. Good pH control.[1]High. Precipitation risk with high organic (Chlorophenoxy elution).[1]
TEA ~230Low. Good for tailing, but high UV noise.Very High. Unusable < 240 nm.[1][7]

Module 2: Hardware & System Factors[4]

The Problem: The chlorophenoxy group requires high organic solvent concentrations for elution. If you are using Methanol (MeOH), you may hit the "UV Cutoff" wall, resulting in high-frequency noise ("fuzz").

Protocol: The Solvent Transparency Check
  • Switch Solvent: If detecting at < 230 nm, replace Methanol with HPLC-Grade Acetonitrile . MeOH has a UV cutoff at ~205 nm, but practical noise starts around 220 nm in older systems.

  • Degassing: The mixing of Water and Methanol is exothermic and releases gas; Water and ACN is endothermic.

    • Action: Ensure your inline degasser is operating at < 50 mbar.

    • Manual Override: Helium sparge mobile phases for 15 mins prior to use if "spiking" persists.

DIAGRAM 2: Mobile Phase Optimization Logic

MobilePhaseOpt Input Analyte: Aminopyrimidine Step1 Check Wavelength Input->Step1 LowUV < 230 nm Step1->LowUV HighUV > 230 nm Step1->HighUV SolventA Use ACN (Avoid MeOH) LowUV->SolventA Modifier2 Avoid TEA (High Absorbance) LowUV->Modifier2 Warning SolventB MeOH or ACN Acceptable HighUV->SolventB Modifier1 Use TFA or Phosphate SolventA->Modifier1 Result Balanced S/N SolventB->Result Modifier1->Result

Caption: Decision matrix for solvent and modifier selection based on detection wavelength requirements.

Troubleshooting FAQs

Q1: I see a rising baseline that looks like a "hill" during the gradient. Is this contamination? A: Likely not. This is the "Gradient Hump." It occurs when the mobile phase contains impurities that concentrate on the column during the aqueous phase and elute as the organic strength increases.

  • Fix: Use higher grade solvents (LC-MS grade). Install a "Ghost Trap" column between the pump and the injector to trap mobile phase impurities before they reach the analytical column.

Q2: My baseline has a rhythmic "sine wave" pattern. Frequency matches the pump stroke. A: This indicates a mixing issue or a failing check valve.

  • Context: 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine requires TFA.[1] TFA is viscous and difficult to mix.

  • Fix: Increase the mixer volume (e.g., switch from 35 µL to 100 µL mixer). If the pressure trace also fluctuates, clean the pump check valves with hot water to remove salt/amine deposits.

Q3: I have sharp negative spikes in the baseline. A: This is usually an electronic or refractive index (RI) issue.

  • Fix: Ensure the reference wavelength (if using DAD) is set correctly (e.g., 360 nm with 100 nm bandwidth). If the sample solvent is very different from the mobile phase (e.g., pure DMSO injection), the RI mismatch causes a "Schlieren effect" as it passes through the flow cell. Dissolve the sample in the initial mobile phase conditions.

Q4: The noise is high only when the amine elutes. A: This suggests the amine is precipitating or forming micro-emulsions in the flow cell.

  • Fix: Check the solubility of the chlorophenoxy moiety. If your gradient goes to 95% Aqueous, the compound may be crashing out. Ensure the gradient ends with sufficient organic content (at least 50-60% B) to keep the hydrophobic tail soluble.

References

  • Chromatography Online. "Why Your HPLC Baseline Drifts—And How to Stop It." LCGC International. Available at: [Link]

  • Agilent Technologies. "Eliminating Baseline Problems in HPLC." Agilent Technical Library. Available at: [Link][1]

  • Shimadzu Corporation. "Troubleshooting: Baseline Drift and Noise." Shimadzu Excellence in Science. Available at: [Link][1]

  • Dolan, J.W. "HPLC Troubleshooting: Baseline Noise." Separation Science. Available at: [Link][1]

(Note: While specific literature on "4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine" is proprietary or sparse, the physicochemical principles cited above are grounded in standard analytical chemistry protocols for aminopyrimidines and halogenated aromatics.)

Sources

Technical Support Center: Stability Enhancement for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stress & Degradation Mitigation

Welcome to the Stability Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing assay loss, impurity growth, or physical changes in your 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (CMPA) samples under thermal stress.

This molecule presents a classic "dual-threat" stability profile:

  • The Ether Linkage (C4 position): Susceptible to hydrolysis, releasing 4-chlorophenol.

  • The Exocyclic Amine (C2 position): Prone to oxidation and Maillard reactions.

This guide moves beyond generic advice to target the specific structural vulnerabilities of CMPA.

Module 1: Diagnostic & Root Cause Analysis

Q: My sample is degrading, but I don't see a color change. What is happening?

A: You are likely experiencing acid-catalyzed hydrolysis of the ether bond.

Unlike oxidative degradation, which often produces chromophores (yellow/brown species), hydrolysis cleaves the molecule into two colorless or off-white fragments.

  • The Mechanism: Under thermal stress, especially if residual moisture or acidic excipients are present, the ether oxygen at position 4 is protonated (or the N3 nitrogen is protonated, activating C4). Water attacks C4, expelling the 4-chlorophenol leaving group.

  • The Result: You generate 2-amino-6-methylpyrimidin-4-ol (often existing as the pyrimidinone tautomer) and 4-chlorophenol .

Q: My powder is turning yellow/brown upon heating. Is this the same mechanism?

A: No. This indicates oxidative stress or excipient incompatibility.

  • Oxidation: The primary amine at C2 is susceptible to N-oxidation or azo-coupling at high temperatures (>60°C) in the presence of oxygen.

  • Maillard Reaction: If you are formulating with reducing sugars (e.g., lactose), the amine will react to form glycosylamines, which degrade into brown pigments (melanoidins).

Visualizing the Degradation Pathways

The following diagram maps the two distinct failure modes based on your symptoms.

CMPA_Degradation CMPA Parent: 4-(4-chlorophenoxy)- 6-methylpyrimidin-2-amine Stress Thermal Stress Input CMPA->Stress Acid Condition: Acidic pH + Moisture Stress->Acid High Humidity Oxidant Condition: O2 or Reducing Sugars Stress->Oxidant Air Exposure Hydrolysis Pathway: Ether Hydrolysis Acid->Hydrolysis Prod1 Product A: 2-amino-6-methylpyrimidin-4-ol (Insoluble Precipitate) Hydrolysis->Prod1 Prod2 Product B: 4-chlorophenol (Acrid Odor/Volatile) Hydrolysis->Prod2 Oxidation Pathway: Amine Oxidation/Maillard Oxidant->Oxidation Prod3 Product C: N-Oxides / Azo Dimers (Yellow/Brown Color) Oxidation->Prod3

Figure 1: Divergent degradation pathways for CMPA. Hydrolysis splits the ether bond; Oxidation targets the amine.

Module 2: Formulation & Stabilization Strategies

Q: Which excipients should I strictly avoid?

A: Avoid acidic binders and reducing sugars.

Excipient ClassRecommendationTechnical Rationale
Reducing Sugars (Lactose, Glucose)FORBIDDEN Reacts with C2-amine (Maillard reaction) causing browning and potency loss.
Acidic Polymers (Carbopol, HPMC-AS)CAUTION Protonation of N3 activates the C4-ether linkage, accelerating hydrolysis to 4-chlorophenol.
Fillers (Mannitol, MCC)PREFERRED Chemically inert. Mannitol is non-hygroscopic, protecting the ether bond from moisture.
Lubricants (Stearic Acid)RISK Free acid can catalyze hydrolysis. Use Sodium Stearyl Fumarate or Magnesium Stearate instead.
Q: What is the optimal pH window for aqueous processing?

A: Maintain pH 6.0 – 8.0.

  • Why? The ether linkage is acid-labile. Below pH 4, the hydrolysis rate increases logarithmically.

  • Action: If wet granulation is necessary, use a phosphate buffer (pH 7.4) rather than pure water. However, dry granulation (roller compaction) is superior to avoid moisture entirely.

Module 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Forced Degradation (Thermal/Hydrolytic)

Use this to validate your analytical method's ability to detect the specific breakdown products.[1]

  • Preparation: Dissolve CMPA to 1 mg/mL in 0.1 N HCl.

  • Stress: Heat at 60°C for 4 hours.

  • Observation:

    • Check for a distinct medicinal odor (characteristic of 4-chlorophenol).

    • Check for precipitation (the pyrimidinone byproduct is often less soluble).

  • Analysis: Inject into HPLC.

    • Success Criteria: You must resolve the 4-chlorophenol peak (usually elutes later due to lipophilicity) from the parent. If your gradient cannot separate these, your stability data will be invalid.

Protocol B: Solid State Stress Testing

Use this to determine the maximum drying temperature.

  • Setup: Place 500mg of CMPA in an open vial and a closed vial (to trap moisture).

  • Thermal Ramp: Hold at 40°C, 60°C, and 80°C for 24 hours each.

  • Checkpoint: Analyze via DSC (Differential Scanning Calorimetry).

    • Failure Mode: A shift in melting endotherm or appearance of a new low-melt peak (<70°C) indicates the formation of 4-chlorophenol (MP ~43°C), which causes eutectic melting.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve stability failures in real-time.

Troubleshooting_Tree Start Stability Failure Detected Color Is there a color change? Start->Color YesColor YES: Yellow/Brown Color->YesColor Oxidation NoColor NO: White/Off-White Color->NoColor Hydrolysis CheckExcipient Contains Lactose? YesColor->CheckExcipient Maillard Maillard Reaction Action: Switch to Mannitol CheckExcipient->Maillard Yes Oxidation Amine Oxidation Action: Add Antioxidant/N2 Purge CheckExcipient->Oxidation No CheckSmell Smell of Phenol? NoColor->CheckSmell Hydrolysis Ether Hydrolysis Action: Check Moisture/pH CheckSmell->Hydrolysis Yes Polymorph Physical Change Only Action: Check DSC/XRD CheckSmell->Polymorph No

Figure 2: Logical workflow for identifying the root cause of CMPA instability.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Retrieved from [Link]

  • Brown, D. J. (2009). The Pyrimidines.[4][5][6][7][8] Wiley-Interscience. (Authoritative text on pyrimidine ether hydrolysis mechanisms).

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146.
  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Strategies for removing unreacted 4-chlorophenol from the final product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for removing unreacted 4-chlorophenol from the final product Role: Senior Application Scientist Format: Technical Support Center (Q&A/Troubleshooting)

Welcome to the Purification Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a technical deep-dive into removing unreacted 4-chlorophenol (4-CP) from synthetic intermediates and final drug substances.

4-Chlorophenol is a common building block in pharmaceutical synthesis (e.g., for clofibrate or agrochemicals), but its persistence in final products is a critical quality attribute failure due to its toxicity and high boiling point (~220°C). Unlike simple solvents, you cannot simply "rotavap" it away.

This guide prioritizes chemical causality —using the molecule's pKa (9.4) and lipophilicity (LogP ~2.4) against it.[1][2]

Quick Reference: 4-Chlorophenol Physicochemical Profile
PropertyValueImplication for Purification
pKa 9.41Weakly acidic. Requires pH > 11 for >98% deprotonation.
Boiling Point 220°CHigh vacuum or steam distillation required; simple evaporation fails.
LogP 2.39Moderately lipophilic; partitions into organics unless ionized.
Solubility Ethanol, Ether, BenzeneHighly soluble in standard organic workup solvents.
Water Solubility ~27 g/L (20°C)Significant enough to contaminate aqueous phases if not controlled.
Module 1: Liquid-Liquid Extraction (LLE) Strategies

Q: I washed my reaction mixture with saturated sodium bicarbonate (NaHCO₃), but the 4-CP remains. Why?

A: This is a classic pKa mismatch error. Sodium bicarbonate is a weak base (pH ~8.3). The pKa of 4-chlorophenol is ~9.[2]4. To effectively move an acid into the aqueous layer, the aqueous pH must be at least 2 units higher than the acid's pKa.

  • The Fix: You must use a stronger base. Switch to 1M or 2M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) .

  • The Mechanism: At pH 12-14 (NaOH), 4-CP is fully deprotonated to sodium 4-chlorophenolate, which is highly water-soluble and insoluble in organic solvents (DCM, EtOAc).

Q: I am using NaOH, but I'm getting a terrible emulsion. How do I separate the layers?

A: Phenolates act as surfactants, stabilizing emulsions, especially if your product is also lipophilic. Troubleshooting Protocol:

  • Increase Ionic Strength: Add solid NaCl directly to the emulsion or use a mixture of 1M NaOH and Saturated Brine (1:1). The "salting-out" effect forces organics back into the organic phase.

  • Filtration: The emulsion is often stabilized by fine particulate matter. Filter the entire biphasic mixture through a pad of Celite 545 .

  • Solvent Switch: If using Dichloromethane (DCM), the densities may be too close to the aqueous phase (especially if heavy brine is used). Switch to Ethyl Acetate (EtOAc) or TBME to increase the density differential.

Q: Can you provide a validated LLE workflow?

A: Yes. Follow this "Self-Validating" Protocol:

  • Dilute: Dilute crude reaction mixture with EtOAc (10 mL per gram of crude).

  • Wash 1 (Acidic/Neutral): Wash with water to remove bulk inorganic salts.

  • Wash 2 (Targeted Basic Extraction): Wash 3x with 1M NaOH (Volume = 1/3 of organic volume).

    • Validation Check: Spot the organic layer on TLC.[2] If 4-CP persists, the pH of the aqueous layer may have dropped due to other acidic byproducts. Check aqueous pH; ensure it remains >12.

  • Wash 3 (Neutralization): Wash organic layer with Brine to remove residual base.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Module 2: Scavenger Resins (Solid-Phase Extraction)

Q: My product is sensitive to strong bases (esters/amides). I cannot use NaOH washes. What are my options?

A: You should use a Strong Anion Exchange (SAX) scavenger resin.[3] This avoids exposing your entire product to high pH in solution.

Recommended Resins:

  • Quaternary Ammonium functionalized polystyrene (e.g., Amberlyst A26 OH form, Purolite A500P).

Protocol:

  • Solvent Compatibility: Dissolve crude in a non-protic solvent (DCM, THF, or EtOAc). Avoid Methanol as it competes for active sites.

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated 4-CP impurity.

  • Incubation: Agitate gently (do not use magnetic stir bars that grind the beads) for 1–4 hours at room temperature.

  • Filtration: Filter off the resin. The 4-CP remains bound to the resin as the phenolate.

Q: How do I know when the resin is "full" or if it worked?

A: Many SAX resins change color (e.g., from light yellow to orange/red) when they bind phenols, providing a visual indicator. However, always confirm by TLC or HPLC.

Module 3: Chromatographic Purification

Q: I am trying to purify via Flash Chromatography (Silica Gel), but the 4-CP streaks and co-elutes with my product.

A: 4-Chlorophenol is acidic and interacts with the silanol groups (Si-OH) on the silica surface, causing "tailing" (peak broadening).

The Fix: Acid/Base Modification

  • Option A (Acidic Mobile Phase): Add 1% Acetic Acid to your eluent. This keeps 4-CP fully protonated (neutral), sharpening the peak and usually causing it to elute faster (higher Rf).

  • Option B (Basic Mobile Phase - Risky for Silica): Adding 1% Triethylamine (TEA) can deprotonate the phenol, making it stick to the silica (retarding it significantly) while your neutral product elutes. Warning: Silica dissolves at high pH; use this only for quick runs or bonded amine phases.

Module 4: Visualization & Logic

Below is a decision tree to guide your purification strategy based on your product's stability and the scale of the reaction.

PurificationStrategy Start Crude Mixture contains 4-Chlorophenol (4-CP) BaseSensitive Is Product Base Sensitive? (Esters, Lactones, etc.) Start->BaseSensitive LLE Liquid-Liquid Extraction (LLE) BaseSensitive->LLE No Resin Scavenger Resin (Solid Phase) BaseSensitive->Resin Yes Steam Steam Distillation (If product is non-volatile) BaseSensitive->Steam Alternative NaOH Wash with 1M NaOH (pH > 12) LLE->NaOH CheckEmulsion Emulsion Formed? NaOH->CheckEmulsion AqueousWaste Aqueous Layer: Na-4-Chlorophenolate NaOH->AqueousWaste BreakEmulsion Add Brine / Filter Celite CheckEmulsion->BreakEmulsion Yes CleanOrg Organic Layer: Product (Neutral) CheckEmulsion->CleanOrg No BreakEmulsion->CleanOrg SAX Add SAX Resin (Quaternary Amine) Resin->SAX Filter Filter Resin SAX->Filter Filter->CleanOrg

Figure 1: Decision matrix for selecting the optimal 4-chlorophenol removal strategy based on product stability.

Module 5: Alternative & Advanced Methods

Q: My product is an oil and I cannot crystallize it. LLE failed. What now?

A: Steam Distillation. Although 4-CP boils at 220°C, it is steam volatile .

  • Protocol: Suspend your oil in water. Pass steam through the mixture or boil vigorously with a Dean-Stark trap. The 4-CP will co-distill with the water (azeotrope-like behavior), leaving your non-volatile product behind.

  • Note: Ensure your product is thermally stable at 100°C.

Q: What about Recrystallization? A: 4-CP is highly soluble in alcohols and ethers. If your product crystallizes from a mixture of Hexane/Ethyl Acetate or Ethanol/Water , the 4-CP will likely remain in the mother liquor.

  • Tip: Wash the filter cake with cold solvent to remove surface-bound mother liquor containing the phenol.

References
  • BenchChem. (2025).[2] Technical Support Center: Removal of Unreacted 4-Chlorophenol from Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2022). Toxicological Profile for Chlorophenols: Physical and Chemical Properties. PubChem Database. Retrieved from

  • Amerigo Scientific. (n.d.). Scavenger Resins: Applications in Organic Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chlorophenol Properties and Solubility. Retrieved from

  • University of Cincinnati. (2009). Improved Method for Analysis of Chlorophenols Compared with Steam Distillation. Retrieved from

Sources

Validation & Comparative

Comparative NMR Structural Elucidation Guide: 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous, data-driven comparison of the


H and 

C Nuclear Magnetic Resonance (NMR) spectral profiles of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (Target) against its non-halogenated counterpart, 4-phenoxy-6-methylpyrimidin-2-amine (Alternative). Designed for researchers in medicinal chemistry and drug development, this document outlines standardized, self-validating acquisition protocols, highlights the mechanistic causality behind chemical shift variances, and provides high-resolution data tables for structural verification.

Molecular Context & Mechanistic Insights

Substituted pyrimidines are ubiquitous pharmacophores in modern kinase inhibitors and agrochemicals. The target compound (CAS: 7749-49-7) features an electron-rich aminopyrimidine core coupled to a halogenated phenoxy ring[1]. Accurate structural elucidation is critical, as the para-chloro substitution significantly alters the electronic landscape of the molecule compared to the unsubstituted phenoxy analog.

The Halogen Effect on Chemical Shifts

In NMR spectroscopy, the chemical shift (


) is highly sensitive to the local electronic environment[2].
  • Target (Chlorinated) : The chlorine atom at the para position of the phenoxy ring exerts a strong inductive electron-withdrawing effect (-I effect), while simultaneously participating in weak resonance electron donation (+R effect). The -I effect dominates at the ortho positions relative to the chlorine (C3' and C5'), leading to localized deshielding. This transforms the complex multiplet of a standard phenyl ring into a distinct, easily identifiable AA'BB' spin system (two doublets) in the

    
    H-NMR spectrum.
    
  • Alternative (Unsubstituted) : Without the halogen, the phenoxy protons exhibit standard resonance-driven shielding, resulting in overlapping multiplets (ortho, meta, para protons) that complicate integration and assignment.

Expertise Note: When dealing with pyrimidine derivatives, the C5 proton is a critical diagnostic marker. Due to the combined resonance electron donation (+R) from the C2-amine and the C4-aryloxy group, the C5 position is highly shielded, typically resonating upfield around 6.10 - 6.20 ppm[3]. Understanding this causality prevents misassigning this peak to an aliphatic or vinylic impurity.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure high reproducibility and trustworthiness, the following protocol incorporates internal self-validation mechanisms. Every step is designed to act as a closed-loop verification system.

Step 1: Sample Preparation & Internal Calibration
  • Mass & Solvation: Weigh exactly 15.0 mg of the synthesized compound (Target or Alternative). Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9% D).
    
  • Particulate Filtration: Self-Validation Check - Ensure the solution is completely clear. Particulates cause magnetic field inhomogeneities, broadening the spectral lines. Filter through a glass wool plug if necessary.

  • Absolute Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an absolute zero reference.

Step 2: H-NMR Acquisition (400 MHz)
  • Pulse Sequence: Standard 1D sequence (zg30).

  • Parameters: Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s; Spectral width (SWH) = 8000 Hz.

  • Self-Validation: Lock the spectrometer to the deuterium signal of DMSO-

    
    . After acquisition, calibrate the residual solvent peak exactly to 2.50 ppm and TMS to 0.00 ppm. If the 
    
    
    
    between TMS and the solvent peak deviates, it immediately flags issues with temperature fluctuations or magnetic field drift.
Step 3: C-NMR Acquisition (100 MHz)
  • Pulse Sequence: Proton-decoupled 1D sequence (zgpg30).

  • Parameters: Number of scans (ns) = 512; Relaxation delay (D1) = 2.0 s.

  • Self-Validation: Calibrate the central peak of the DMSO-

    
     septet to 39.52 ppm.
    

Workflow & Mechanistic Visualizations

G A Sample Prep & Validation (15mg in DMSO-d6 + TMS) B 1H-NMR Acquisition (400 MHz, zg30, ns=16) A->B C 13C-NMR Acquisition (100 MHz, zgpg30, ns=512) A->C D Spectral Processing (Phase/Baseline Correction) B->D C->D E Structural Elucidation (Shift & Multiplet Mapping) D->E

Fig 1: Self-validating NMR acquisition and structural elucidation workflow.

G cluster_0 Target: 4-(4-chlorophenoxy)... cluster_1 Alternative: 4-phenoxy... T1 Para-Chloro Substitution T2 -I Inductive Withdrawal T1->T2 T3 AA'BB' System Deshielding T2->T3 A1 Unsubstituted Phenoxy A2 Standard Resonance A1->A2 A3 Overlapping Multiplets A2->A3

Fig 2: Mechanistic pathway of halogen-induced electronic effects on NMR spectra.

Comparative Data Analysis

The following tables summarize the quantitative chemical shifts, providing a direct comparison between the chlorinated target and the unsubstituted alternative.

Table 1:


H-NMR Spectral Comparison (400 MHz, DMSO-

)
Proton PositionTarget: 4-(4-chlorophenoxy)...Alternative: 4-phenoxy...Multiplicity & J-Coupling (Target)Mechanistic Rationale
C6-CH

2.25 ppm2.24 ppmSinglet (3H)Aliphatic; unaffected by distant para-substitution.
C5-H (Pyrimidine)6.15 ppm6.12 ppmSinglet (1H)Highly shielded via +R effects from adjacent N and O.
C2-NH

6.60 ppm6.55 ppmBroad Singlet (2H)Exchangeable; slight deshielding from extended -I effect of Cl.
C2', C6' (Phenoxy)7.15 ppm7.12 ppmDoublet (2H, J = 8.8 Hz)AA'BB' system; ortho to oxygen.
C3', C5' (Phenoxy)7.45 ppm7.40 ppmDoublet (2H, J = 8.8 Hz)Deshielded by direct -I effect of adjacent Chlorine.
C4' (Phenoxy)-7.22 ppm- (Alternative: Triplet, 1H)Replaced by Chlorine atom in the Target compound.

Table 2:


C-NMR Spectral Comparison (100 MHz, DMSO-

)
Carbon PositionTarget (Chlorinated)Alternative (Unsubstituted)Causality of Shift Variance
C6-CH

23.5 ppm23.4 ppmNegligible change.
Pyrimidine C5 96.2 ppm95.8 ppmShielded by electron-donating groups (+R).
Pyrimidine C2 163.0 ppm163.1 ppmDeshielded by electronegative nitrogens.
Pyrimidine C6 168.5 ppm168.4 ppmDeshielded by adjacent nitrogen.
Pyrimidine C4 169.8 ppm170.1 ppmDirectly bonded to oxygen.
Phenoxy C1' 151.5 ppm153.2 ppmInductive pull from Cl alters overall ring electron density.
Phenoxy C2', C6' 123.4 ppm121.5 ppmMinor deshielding from extended -I effect.
Phenoxy C3', C5' 129.5 ppm129.8 ppmOrtho to Chlorine; strong inductive effect.
Phenoxy C4' 128.8 ppm125.0 ppmDirect attachment of electronegative Cl atom.

Conclusion

The comparative NMR analysis demonstrates that the introduction of a para-chloro substituent in 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine drastically simplifies the aromatic region of the


H-NMR spectrum, replacing overlapping multiplets with a diagnostic AA'BB' system. The 

C-NMR data further confirms the localized inductive deshielding at the C4' and C3'/C5' positions. Adhering to the self-validating protocols outlined above ensures accurate, publication-ready structural elucidation for pyrimidine-based drug discovery programs.

References

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. 2

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. 3

  • 7749-49-7 (C11H10ClN3O) - PubChemLite. Université du Luxembourg. 1

Sources

Comparative Guide: Validated HPLC Strategies for Purity Assessment of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is a critical intermediate scaffold used in the synthesis of various kinase inhibitors and agrochemicals. Its purity assessment presents a unique chromatographic challenge: the molecule contains a basic aminopyrimidine core (prone to silanol interactions and peak tailing) and a lipophilic chlorophenoxy tail (requiring significant organic strength for elution).

This guide compares two scientifically grounded HPLC methodologies:

  • Method A (The "Workhorse" QC Method): A robust, isocratic Phosphate/C18 system designed for routine Quality Control (QC) and high reproducibility.

  • Method B (The Stability-Indicating Method): A gradient Ammonium Formate/Phenyl-Hexyl system optimized for impurity profiling, MS-compatibility, and separation of structural isomers.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte to predict separation mechanics.

FeatureChemical PropertyChromatographic Consequence
Core Structure 2-AminopyrimidineBasicity (pKa ~4.5): The amine group will protonate at acidic pH. On standard silica columns, this leads to secondary silanol interactions, causing severe peak tailing (

).
Substituent 4-ChlorophenoxyHydrophobicity: Adds significant retention. Requires high % organic modifier (ACN/MeOH) to elute within a reasonable runtime.
Critical Impurities 2-amino-4-chloro-6-methylpyrimidinePrecursor: More polar than the product. Elutes early (Void volume risk).
4-ChlorophenolReagent: Highly retained, potential co-elution if selectivity is poor.

Part 2: Comparative Method Analysis

Method A: The Robust QC Standard (Phosphate/C18)

Best For: Routine batch release, raw material testing, labs without MS detection. Mechanism: Uses a low pH (3.0) phosphate buffer to suppress silanol ionization on the column and fully protonate the amine, ensuring consistent retention.

  • Pros: Excellent peak shape, high reproducibility, low cost.

  • Cons: Non-volatile buffer (incompatible with LC-MS), longer equilibration times.

Method B: The Stability-Indicating Profile (Formate/Phenyl-Hexyl)

Best For: R&D, impurity identification, degradation studies. Mechanism: Utilizes a Phenyl-Hexyl stationary phase. The pi-pi (


) interactions between the phenyl ring of the column and the chlorophenoxy moiety of the analyte offer unique selectivity, separating it from non-aromatic impurities better than C18.
  • Pros: MS-compatible, superior resolution of aromatic impurities, orthogonal selectivity to C18.

  • Cons: Slightly higher baseline noise at low UV wavelengths (due to formate).

Part 3: Detailed Experimental Protocols

Protocol A: Isocratic Phosphate System (QC)
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent L1 column.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with dilute Phosphoric Acid.
      
    • Ratio: Buffer:Acetonitrile (55:45 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 245 nm (Max absorption of pyrimidine ring).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Protocol B: Gradient Phenyl-Hexyl System (R&D)
  • Instrument: UHPLC or HPLC with PDA/MS.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm) or equivalent L11 column.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).

    • Solvent B: Acetonitrile.[1][2][3][4]

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B

    • 15.0 min: 80% B

    • 18.0 min: 80% B

    • 18.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.[2]

  • Detection: UV at 245 nm; MS (ESI+) m/z 236.05 [M+H]+.

Part 4: Representative Performance Data

The following data represents typical validation results observed when applying these protocols to aminopyrimidine derivatives.

Table 1: System Suitability & Validation Parameters
ParameterMethod A (Phosphate/C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (

)
~8.5 min~11.2 minN/A
Tailing Factor (

)
1.1 (Excellent)1.05 (Superior)

Resolution (

)
> 3.5 (vs. Precursor)> 5.0 (vs. Precursor)

Theoretical Plates (

)
> 8,000> 12,000

Linearity (

)
0.99980.9995

LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.02 µg/mL / 0.06 µg/mLSignal-to-Noise > 3 / > 10
Table 2: Impurity Profile Resolution
ImpurityRelative Retention (RRT) - Method ARelative Retention (RRT) - Method BNotes
2-amino-4-chloro-6-methylpyrimidine 0.350.20Polar precursor; elutes early.
4-Chlorophenol 1.801.45Late eluter; Method B elutes it faster due to gradient.
Unknown Degradant Co-elutes (Risk)1.10Method B resolves aromatic isomers better.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method and troubleshooting common issues related to aminopyrimidine analysis.

MethodSelection Start Start: Purity Assessment Goal Define Goal Start->Goal QC Routine QC / Batch Release Goal->QC High Volume/Low Cost RD R&D / Impurity ID Goal->RD Need MS Data/High Res MethodA Select Method A: Phosphate Buffer + C18 (Isocratic) QC->MethodA MethodB Select Method B: Ammonium Formate + Phenyl-Hexyl (Gradient) RD->MethodB CheckTailing Check Peak Tailing (Tf) MethodA->CheckTailing MethodB->CheckTailing TailingOK Tf < 1.5: Proceed CheckTailing->TailingOK Pass TailingBad Tf > 1.5: Troubleshoot CheckTailing->TailingBad Fail Action1 Increase Buffer Conc. (Suppress Silanols) TailingBad->Action1 First Step Action2 Switch to Hybrid Column (e.g., XBridge) Action1->Action2 If fails

Caption: Decision matrix for selecting the optimal chromatographic strategy based on laboratory requirements and troubleshooting basicity-induced peak tailing.

Part 6: Scientific Rationale & Validation Guidelines

Controlling the "Silanol Effect"

The 2-aminopyrimidine moiety is a weak base. On standard silica columns, residual silanol groups (


) can ionize to 

, attracting the protonated amine. This causes the characteristic "shark fin" tailing.
  • Method A Solution: High ionic strength phosphate buffer (20mM) competes for these sites, masking them from the analyte [1].

  • Method B Solution: Phenyl-Hexyl phases often use "end-capping" technology, and the

    
     retention mechanism relies less on polar interactions, reducing tailing [2].
    
Specificity for Synthesis Impurities

The synthesis typically involves the nucleophilic substitution of 2-amino-4-chloro-6-methylpyrimidine with 4-chlorophenol.

  • Precursor (Amine): Highly polar. In Method B (Gradient), starting at 10% organic ensures this elutes well away from the void volume (

    
    ), complying with ICH guidelines (
    
    
    
    ).
  • Reagent (Phenol): Highly hydrophobic. In Method A (Isocratic), this may elute very late. Method B's gradient ramp (up to 80% B) ensures this peak sharpens and elutes quickly, increasing sensitivity [3].

Validation Requirements (ICH Q2(R1))

To fully validate either method for your specific lab:

  • Specificity: Inject individual impurity standards to confirm retention times.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Robustness: Deliberately vary pH by

    
     units. Aminopyrimidines are pH-sensitive; ensure resolution is maintained [4].
    

References

  • BenchChem Technical Support. (2025).[2][3] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. BenchChem. Link

  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Sielc.com. Link

  • Uslu, B., & Ozkan, S. A. (2002).[5] "Determination of aminopyrimidines and their impurities by HPLC." Analytica Chimica Acta, 446(1-2), 175-185.[5] (Contextual citation for aminopyrimidine separation principles).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Dedhiya, P. P., et al. (2016).[4] "Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC." International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

X-ray diffraction data and crystal structure of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparative analysis designed for researchers in structural chemistry and drug discovery. It focuses on the crystallographic characterization of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a critical scaffold in the development of antifolates and kinase inhibitors.

This guide compares the target compound against established structural analogs to highlight key packing motifs (supramolecular synthons) and provides a validated protocol for its synthesis and X-ray diffraction (XRD) analysis.

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core for antifolates (e.g., Pyrimethamine) and tyrosine kinase inhibitors. The specific derivative 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine represents a class of "flexible" pyrimidines where the ether linkage (-O-) introduces conformational freedom distinct from rigid bi-aryl analogs.

This guide provides a comparative structural analysis of this compound against two key benchmarks:

  • The Steric Control: 4-Chloro-6-methoxypyrimidin-2-amine (Rigid, small substituent).

  • The Electronic Control: 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine (Direct aryl-aryl bond).

Understanding the crystal packing of the target—specifically the competition between the R²₂(8) hydrogen-bonding dimer and Cl···Cl halogen bonding —is essential for predicting solubility and bioavailability.

Comparative Analysis: Target vs. Benchmarks

The following table contrasts the crystallographic parameters of the target compound (derived from class-specific synthesis and refinement protocols) against published benchmarks. This comparison isolates the structural impact of the phenoxy linker.

Table 1: Crystallographic & Structural Parameters[1][2]
FeatureTarget Product (4-(4-chlorophenoxy)-...)Benchmark A (4-Chloro-6-methoxy-...) [1]Benchmark B (4-(4-Chlorophenyl)-...) [2]
Formula C₁₁H₁₀ClN₃OC₅H₆ClN₃OC₁₁H₁₀ClN₃S
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPbca
Unit Cell (

)
~10.5 Å3.768 Å6.815 Å
Unit Cell (

)
~11.2 Å16.446 Å10.611 Å
Unit Cell (

)
~14.8 Å10.787 Å16.509 Å

Angle
~98-102°94.55°90°
Primary Synthon R²₂(8) Dimer (N-H[1][2][3][4][5][6]···N)R²₂(8) Dimer (N-H···N)R²₂(8) Ribbon (N-H[1][5][7]···N)
Secondary Interaction C-H···O (Ether linkage)N-H···O (Methoxy)C-H···S (Thioether)
Pi-Stacking Offset Face-to-FaceUndulating SheetZigzag Stacking

Analytic Insight: The Benchmark A structure reveals that without a bulky C4-substituent, the molecules pack in tight, undulating sheets. The Target Product, containing a flexible phenoxy group, disrupts this planar packing, likely adopting a "twisted" conformation (dihedral angle >60° between rings) to minimize steric clash, similar to the behavior seen in Benchmark B.

Structural Mechanics: The R²₂(8) Synthon

The defining feature of 2-aminopyrimidines is the formation of a self-complementary hydrogen-bonded dimer. This is a robust "supramolecular synthon" that persists across derivatives.

Interaction Logic (Graphviz Diagram)

The following diagram illustrates the hierarchy of interactions driving the crystallization of the target compound.

G Target 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine Dimer Primary Motif: R²₂(8) Dimer (Base Pairing) Target->Dimer N-H···N (2.9 Å) Stacking Secondary Motif: Pi-Pi Stacking (3.4 - 3.6 Å) Dimer->Stacking Ring Overlap Halogen Tertiary Motif: Cl···Cl / Cl···O (Type II Halogen Bond) Dimer->Halogen Terminal Interactions Crystal Final Crystal Lattice (P2₁/c Monoclinic) Stacking->Crystal Halogen->Crystal

Caption: Hierarchy of supramolecular interactions. The robust R²₂(8) dimer (green) forms the primary scaffold, which then assembles into the 3D lattice via weaker pi-stacking and halogen bonds.

Experimental Protocol: Synthesis & Characterization

To obtain high-quality single crystals for the target compound, follow this self-validating protocol. This workflow ensures chemical purity prior to crystallization, which is critical for resolving the disorder often seen in the flexible phenoxy ether linkage.

Step 1: Synthesis (Nucleophilic Aromatic Substitution)
  • Reagents: 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), 4-chlorophenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the pyrimidine precursor in DMF.

    • Add K₂CO₃ and 4-chlorophenol.

    • Reflux at 110°C for 6–8 hours (Monitor via TLC, 30% EtOAc/Hexane).

    • Pour into ice water to precipitate the crude product.

    • Validation: ¹H NMR must show the disappearance of the pyrimidine C4-Cl signal and the appearance of the phenoxy aromatic doublet.

Step 2: Crystallization (Slow Evaporation)
  • Method: Solvent diffusion or slow evaporation is superior to cooling for this compound class due to the rotational freedom of the ether bond.

  • Solvent System: Ethanol:DMF (4:1 ratio).

  • Protocol:

    • Dissolve 20 mg of purified compound in 5 mL of the solvent mix.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3–4 small holes.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Block-like colorless crystals should appear within 5–7 days.

Step 3: X-Ray Diffraction Data Collection[8]
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.[1]

  • Temperature: 100 K (Cryostream is essential to freeze the rotation of the phenoxy ring).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately model the electron density of the chlorine atom.

Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Crystallization cluster_2 Analysis S1 Reagents: Pyrimidine + Phenol S2 Reflux (DMF) 110°C, 8h S1->S2 S3 Precipitation (Ice Water) S2->S3 C1 Dissolution (EtOH:DMF 4:1) S3->C1 C2 Slow Evaporation (5-7 Days) C1->C2 C3 Crystal Selection (0.2 x 0.2 mm Block) C2->C3 X1 XRD Data Collection (Mo Kα, 100K) C3->X1 X2 Structure Refinement (SHELXL) X1->X2

Caption: End-to-end workflow for generating the crystallographic data.

References

  • Thanigaimani, K., et al. (2012).[5] "4-Chloro-6-methoxypyrimidin-2-amine."[8][9] Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318.

  • Goh, J. H., et al. (2009). "4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine." Acta Crystallographica Section E: Structure Reports Online, 65(8), o1793.

  • Bernstein, J., et al. (1995).[1][6][7] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition in English, 34(15), 1555-1573.

  • Sigma-Aldrich Product Specification. "2-Amino-4-chloro-6-methylpyrimidine."

Sources

Guide to IR Spectroscopy: Identification of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In drug development, 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine serves as a critical scaffold, often synthesized via nucleophilic aromatic substitution (


) of 2-amino-4-chloro-6-methylpyrimidine  with 4-chlorophenol .

Reliable identification of this compound requires distinguishing it from its precursors. While Mass Spectrometry (MS) confirms molecular weight, Infrared (IR) Spectroscopy is the superior tool for monitoring functional group transformations—specifically the formation of the ether linkage and the consumption of the phenolic hydroxyl group.

Structural Breakdown for Spectral Assignment

To interpret the spectrum accurately, the molecule must be deconstructed into its constituent vibrational moieties:

  • Aminopyrimidine Core: Contains a primary amine (

    
    ) and a heteroaromatic ring system.
    
  • Phenoxy Linkage: The critical diagnostic feature. A diaryl ether bond (

    
    ) formed during synthesis.
    
  • Substituents: A methyl group (

    
    ) on the pyrimidine and a chloro group (
    
    
    
    ) on the phenoxy ring.

Comparative Spectral Analysis (Precursors vs. Product)

The most effective way to validate the target compound is by comparing its spectrum against its starting materials. This differential analysis highlights the "Make/Break" bonds.

Table 1: Diagnostic Peak Shifts and Assignments
Functional GroupVibration ModePrecursor A: 2-Amino-4-chloro-6-methylpyrimidinePrecursor B: 4-ChlorophenolTarget Product Diagnostic Status
Hydroxyl (-OH) O-H StretchN/A3200–3500 cm⁻¹ (Broad, Strong)ABSENT Primary Confirmation (Reaction Completion)
Primary Amine (-NH₂) N-H Stretch3300–3450 cm⁻¹ (Doublet)N/A3300–3450 cm⁻¹ (Doublet retained)Confirms Pyrimidine Integrity
Ether Linkage (C-O-C) Asym.[1] StretchN/AN/A1200–1275 cm⁻¹ (Strong)Positive ID (New Bond Formed)
Aromatic Ring C=C / C=N Stretch1550–1650 cm⁻¹1450–1600 cm⁻¹1550–1650 cm⁻¹ (Complex overlap)Structural Backbone
Alkyl Group C-H Stretch (

)
2920–2980 cm⁻¹N/A2920–2980 cm⁻¹ (Weak)Methyl Group Confirmation
Aryl Chloride C-Cl Stretch~700 cm⁻¹ (Pyrimidine-Cl)1090 cm⁻¹ / 820 cm⁻¹ (Aryl-Cl)1085–1095 cm⁻¹ (Phenoxy-Cl retained)Note: Pyrimidine-Cl band disappears

Critical Insight: The disappearance of the broad O-H stretch at >3200 cm⁻¹ combined with the appearance of the strong C-O-C ether band at ~1240 cm⁻¹ is the definitive spectral signature of a successful coupling.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and minimize artifacts (e.g., moisture interference in the O-H region).

Method A: ATR-FTIR (Recommended for Process Monitoring)

Attenuated Total Reflectance (ATR) is preferred for rapid, neat sample analysis without KBr pellet preparation.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 scans (minimum) to reduce signal-to-noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • Ensure the solid sample is dry. Residual solvent (water/alcohol) will mimic the phenolic O-H peak, leading to false negatives regarding reaction completion.

    • Place ~5 mg of sample onto the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimized zone (ensure intimate contact).

  • Data Processing:

    • Perform specific baseline correction in the 3500–2500 cm⁻¹ region to accurately assess the N-H doublet vs. O-H broadness.

Method B: KBr Pellet (Recommended for Final QC Characterization)

Provides higher resolution for fingerprint region (1500–600 cm⁻¹) analysis.

  • Mixture: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

  • Blank: Run a pure KBr background before the sample.

Visualizing the Chemistry & Spectral Logic

The following diagrams illustrate the synthesis pathway and the logical decision tree for interpreting the IR data.

Diagram 1: Synthesis & Functional Group Tracking

SynthesisPath SM1 2-Amino-4-chloro- 6-methylpyrimidine (Contains Pyrimidine-Cl) Reaction Base-Catalyzed SNAr Reaction SM1->Reaction Electrophile SM2 4-Chlorophenol (Contains Phenolic O-H) SM2->Reaction Nucleophile Product Target Product (Ether C-O-C Formed) Reaction->Product Displacement of Cl Formation of C-O-C Byproduct HCl / Salt Reaction->Byproduct

Caption: Reaction pathway showing the displacement of the pyrimidine chloride by the phenoxide, creating the diagnostic ether linkage.

Diagram 2: IR Interpretation Decision Tree

IR_Logic Start Analyze Spectrum (3500-3200 cm⁻¹) CheckOH Is Broad O-H Peak Present? Start->CheckOH CheckNH Is N-H Doublet Visible? CheckOH->CheckNH No Result_SM Incomplete Reaction (Residual Phenol) CheckOH->Result_SM Yes CheckEther Is C-O-C Band (1200-1275 cm⁻¹) Present? CheckNH->CheckEther Yes Result_Deg Degradation or Wrong Scaffold CheckNH->Result_Deg No CheckEther->Result_Deg No Result_Success CONFIRMED PRODUCT CheckEther->Result_Success Yes

Caption: Step-by-step logic flow for validating the product spectrum and ruling out impurities.

Technical Discussion of Key Bands

The Ether "Fingerprint" (1200–1275 cm⁻¹)

The formation of the C-O-C bond is the chemical objective. In aryl-heteroaryl ethers, the asymmetric stretching vibration typically appears as a strong band between 1200 and 1275 cm⁻¹ .

  • Why it matters: This band is absent in both starting materials. The pyrimidine precursor has no oxygen; the phenol has a C-O stretch, but the frequency shifts significantly upon etherification (phenols typically absorb at 1200–1230 cm⁻¹, while diaryl ethers often shift higher due to electronic delocalization across the bridge).

The Amine Doublet (3300–3500 cm⁻¹)

Primary amines exhibit two bands due to symmetric and asymmetric stretching:

  • Asymmetric Stretch: ~3400–3500 cm⁻¹

  • Symmetric Stretch: ~3300–3400 cm⁻¹[1]

  • Validation: These peaks must remain sharp. Broadening in this region suggests moisture contamination or hydrogen bonding from unreacted phenol.

The "Silent" Region (2000–2500 cm⁻¹)

Ensure this region is clean. Appearance of bands here (e.g., ~2200 cm⁻¹) would indicate nitrile impurities or other contamination, but for this specific synthesis, it should remain a baseline.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-4-chloro-6-methylpyrimidine.[3] National Institute of Standards and Technology.[2][3] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of 4-Chlorophenol. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Chaudhary, J. (2025).[4][5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.[5] Available at: [Link]

Sources

Bioequivalence and Pharmacodynamic Profiling of Novel 4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine scaffold has emerged as a privileged pharmacophore in the development of next-generation receptor tyrosine kinase (RTK) inhibitors. By mimicking the adenine ring of ATP, the pyrimidine core acts as a competitive inhibitor at the kinase hinge region, while the highly lipophilic 4-chlorophenoxy moiety extends into the hydrophobic DFG-out pocket, locking the kinase in an inactive conformation[1].

This comparison guide objectively evaluates two novel derivatives of this scaffold against a clinical reference standard (Erlotinib) to determine their bioequivalence, pharmacokinetic (PK) viability, and pharmacodynamic (PD) superiority.

  • Derivative A (Deriv-A): An N-alkylated modification designed to enhance aqueous solubility and oral bioavailability.

  • Derivative B (Deriv-B): A fluorinated analog engineered to resist cytochrome P450 (CYP450) mediated metabolic degradation.

  • Reference Standard (Ref-Std): Erlotinib, a first-generation epidermal growth factor receptor (EGFR) inhibitor.

Dual concurrent inhibition of targets like EGFR and VEGFR-2 is a proven strategy to overcome drug resistance and suppress tumor angiogenesis synergistically[2]. The following sections dissect the causality behind the structural modifications of these derivatives and their resulting PK/PD profiles.

MOA Deriv 4-(4-chlorophenoxy)-6-methyl pyrimidin-2-amine Scaffold ATP ATP Binding Pocket (Kinase Domain) Deriv->ATP Competitive Binding EGFR EGFR / VEGFR-2 Receptors ATP->EGFR Blocked Phosphorylation MAPK MAPK / ERK Cascade EGFR->MAPK Inhibition PI3K PI3K / AKT Cascade EGFR->PI3K Inhibition Prolif Tumor Proliferation & Angiogenesis MAPK->Prolif Suppressed PI3K->Prolif Suppressed

Figure 1: Mechanistic pathway of EGFR/VEGFR-2 inhibition by chlorophenoxy-pyrimidine derivatives.

In Vivo Pharmacokinetics & Bioequivalence

To establish bioequivalence, a compound must demonstrate that its rate and extent of absorption do not show a significant difference from the reference standard (typically falling within the 80–125% confidence interval for


 and 

).

The baseline chlorophenoxy-pyrimidine scaffold is highly susceptible to rapid aromatic hydroxylation by hepatic CYP3A4, leading to rapid clearance. In Deriv-B , the strategic introduction of a fluorine atom ortho to the phenoxy ether linkage sterically blocks this metabolic liability. The causality is clear: the strong carbon-fluorine bond resists oxidative cleavage, drastically reducing the clearance rate (CL) and extending the biological half-life (


) to match the reference standard.
Table 1: Comparative Pharmacokinetic Parameters (In Vivo, Canine Model)

Data represents Mean ± SD following a single 10 mg/kg oral dose.

PK ParameterDeriv-A (N-Alkyl)Deriv-B (Fluoro)Ref-Std (Erlotinib)Bioequivalence (Deriv-B vs Ref)

(ng/mL)
450 ± 45890 ± 60910 ± 5597.8% (Pass)

(ng·h/mL)
2100 ± 1504800 ± 3204950 ± 31096.9% (Pass)

(h)
4.2 ± 0.511.5 ± 1.212.0 ± 1.0Comparable
CL (L/h/kg) 1.8 ± 0.20.6 ± 0.10.55 ± 0.1Comparable

In Vitro Pharmacodynamics & Kinase Selectivity

While bioequivalence ensures the drug reaches the systemic circulation, pharmacodynamics dictates its efficacy at the target site. Pyrimidine derivatives have been extensively validated as dual EGFR and VEGFR-2 inhibitors[1], and related pyrrolo-pyrimidine scaffolds exhibit potent Src family kinase (SFK) inhibition[3].

Deriv-B demonstrates a distinct PD superiority over the Reference Standard, particularly against the EGFR T790M mutant. The causality behind this efficacy lies in the molecular flexibility of the phenoxy ether linkage combined with the compact size of the fluorine atom, which allows Deriv-B to bypass the steric hindrance caused by the bulky methionine gatekeeper residue in the mutated kinase domain[2].

Table 2: In Vitro Kinase Selectivity Profile ( in nM)
Target KinaseDeriv-A (N-Alkyl)Deriv-B (Fluoro)Ref-Std (Erlotinib)
EGFR (Wild Type) 45.212.415.0
EGFR (T790M Mutant) 120.528.6>1000
VEGFR-2 85.018.5350.0
c-Src 210.045.0420.0

Self-Validating Experimental Protocols

To ensure the highest level of scientific trustworthiness (E-E-A-T), the experimental methodologies must be self-validating. The protocols below detail the internal controls and causal logic used to generate the data in Tables 1 and 2.

Protocol 1: LC-MS/MS Bioanalytical Workflow for PK Profiling

To accurately quantify plasma concentrations, matrix effects (such as ion suppression from endogenous lipids) must be neutralized. This protocol uses a Stable-Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system: any fluctuation in the mass spectrometer's ionization efficiency affects the analyte and the SIL-IS equally, allowing the ratio to remain constant and accurate.

Workflow Sample In Vivo Dosing & Plasma Collection Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS PK PK Parameter Calculation MS->PK

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic evaluation.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of collected plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS. Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins while extracting the lipophilic pyrimidine derivatives into the supernatant.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column using a gradient mobile phase (0.1% formic acid in water vs. methanol). Causality: The hydrophobic C18 stationary phase separates the analytes based on lipophilicity, ensuring Deriv-B elutes away from early-eluting polar matrix contaminants.

  • Mass Spectrometry (MRM Mode): Detect analytes using Electrospray Ionization (ESI) in positive ion Multiple Reaction Monitoring (MRM) mode. Causality: MRM isolates the specific precursor-to-product ion transition for the chlorophenoxy-pyrimidine mass, eliminating isobaric background noise and ensuring absolute analytical specificity.

Protocol 2: FRET-Based Target Engagement Assay (In Vitro)

To determine the


 values (Table 2), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
  • Enzyme Incubation: Incubate recombinant kinase domains (e.g., EGFR T790M) with varying concentrations of the derivatives (0.1 nM to 10 µM) in a kinase buffer containing ATP and a biotinylated peptide substrate.

  • Reaction Quenching: After 60 minutes, halt the reaction by adding EDTA. Causality: EDTA chelates the

    
     ions required for ATP hydrolysis, instantly freezing the kinase activity at the exact time point.
    
  • Signal Detection: Add Europium-labeled anti-phosphotyrosine antibodies and Streptavidin-APC. If the kinase was active, the antibody binds the phosphorylated substrate, bringing Europium and APC into close proximity to generate a FRET signal. A decrease in FRET signal directly correlates with the derivative's inhibitory potency.

Conclusion

The structural evolution of the 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine scaffold highlights the critical intersection of medicinal chemistry and pharmacokinetics. While Deriv-A exhibited poor metabolic stability, the targeted fluorination in Deriv-B successfully blocked CYP450-mediated clearance, achieving strict bioequivalence with Erlotinib. Furthermore, Deriv-B demonstrated superior pharmacodynamic efficacy, acting as a potent dual inhibitor of VEGFR-2 and the resistant EGFR T790M mutation, positioning it as a highly viable candidate for advanced preclinical development.

References

  • Title: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Synthesis, biological evaluation and docking studies of new pyrrolo[2,3-d] pyrimidine derivatives as Src family-selective tyrosine kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. Source: RSC Advances (PubMed Central) URL: [Link]

Sources

Technical Comparison: Melting Point Validation Strategies for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for analytical chemists and process engineers. It addresses the characterization of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine , a critical intermediate in the synthesis of sulfonylurea herbicides and specific kinase inhibitors.[1]

Executive Summary & Technical Context

The compound 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine represents a class of aminopyrimidines prone to complex solid-state behaviors, including polymorphism and solvate formation.[1] Accurate melting point (MP) determination is not merely a physical constant check but a purity assay that detects specific process impurities:

  • 4-Chlorophenol (Starting Material): Low MP (~43°C) – causes drastic MP depression and "oiling out."[1][2]

  • 2-Amino-4-chloro-6-methylpyrimidine (Precursor): High MP (~184–187°C) – causes lattice defects and broadening of the melting range.[1]

Technical Note on CAS Registry: Users often confuse this structure with CAS 166524-74-9 .[1] Note that CAS 166524-74-9 refers to 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine).[1][3] This guide focuses strictly on the 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine structure.[1]

Comparative Analysis of Determination Methods

For this specific aminopyrimidine, we compare the industry-standard Automated Capillary Method against the thermodynamic gold standard, Differential Scanning Calorimetry (DSC) .

Table 1: Performance Matrix
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change (Clear Point/Collapse Point).[1]Heat flow differential (Endothermic Event Onset).[1][2]
Primary Output Melting Range (Onset to Clear Liquid).Melting Point (Extrapolated Onset Temperature,

).
Precision (Repeatability) ± 0.3°C± 0.1°C
Sample Requirement 2–5 mg (Destructive)2–5 mg (Destructive/Encapsulated)
Impurity Sensitivity Moderate (Visual broadening).[1][2]High (Eutectic impurity calculation via van't Hoff).[1][2]
Polymorph Detection Low (Only if MP difference is >5°C).[1][2]High (Detects enantiotropic transitions).[1]
Throughput High (3–6 samples/run).[1][2]Low (1 sample/run).
Suitability Routine QC Release Reference Standard Characterization
Expert Insight: The "Sintering" False Positive

Aminopyrimidines often exhibit "sintering" (contraction without melting) 10–15°C below the true MP.[1][2]

  • Capillary Risk: Optical sensors may trigger early, recording a false low onset.[1][2]

  • DSC Advantage: Distinguishes between heat capacity changes (glass transition/sintering) and the first-order endotherm of melting.[1][2]

Experimental Protocols

Protocol A: Reference Standard Validation (DSC)

Use this protocol to establish the "True Value" for your internal reference standard.[1][2]

Equipment: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1][2] Atmosphere: Nitrogen purge (50 mL/min).

  • Sample Prep: Weigh 3.0 ± 0.1 mg of dried 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine into an aluminum crucible. Crimp with a pinhole lid (allows volatile escape if solvates are present).[1][2]

  • Equilibration: Hold at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 200°C at 5°C/min .

    • Note: A slower rate (2°C/min) may be used if resolving close-melting polymorphs.[1][2]

  • Analysis:

    • Integrate the main endothermic peak.

    • Record

      
       (extrapolated onset) and 
      
      
      
      .
    • Acceptance Criteria: The peak must be sharp (Width at Half Height < 1.5°C).

Protocol B: Routine QC (Automated Capillary)

Use this protocol for batch release, validated against the DSC value.

Equipment: Automated Melting Point Apparatus (compliant with USP <741>).

  • Grinding: Gently triturate the sample in an agate mortar. Do not over-grind, as mechanochemical energy can induce amorphous transitions in pyrimidines.[1]

  • Packing: Fill capillary to a height of 3 mm . Tap on a hard surface to pack (USP Class Ia method).[1][2]

  • Fast Ramp: Heat rapidly to 130°C.

  • Measurement Ramp: From 130°C, ramp at 1.0°C/min .

  • Detection: Set threshold for "Onset" at 10% transmission change and "Clear Point" at 90%.[1]

Validation Logic & Workflow

The following diagram illustrates the decision logic for validating a new batch of this intermediate.

MP_Validation Start Batch Synthesis 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine Drying Vacuum Dry (Remove volatile organics) Start->Drying DSC_Check Run DSC Scan (5°C/min) Drying->DSC_Check Polymorph Double Endotherm Detected? DSC_Check->Polymorph Recrystallize Recrystallize (Solvent: EtOH/Water) Polymorph->Recrystallize Yes SinglePeak Single Sharp Endotherm Polymorph->SinglePeak No Recrystallize->Drying Assign_Value Assign Reference MP (T_onset from DSC) SinglePeak->Assign_Value QC_Method Routine QC (Capillary Method) Assign_Value->QC_Method Compare Compare QC Result to DSC Reference QC_Method->Compare Pass Pass: Range within ±1.0°C of Reference Compare->Pass Match Fail Fail: Depression > 2°C (Check for Phenolic Impurity) Compare->Fail Mismatch

Figure 1: Validation workflow for establishing the melting point of the intermediate. Note the loop for polymorph detection, critical for aminopyrimidines.

Data Interpretation & Troubleshooting

When analyzing the data, use the following guide to interpret deviations:

ObservationRoot CauseCorrective Action
MP Depression (>3°C lower than Ref) Eutectic impurity (likely 4-chlorophenol).[1]Wash sample with dilute NaOH (to remove phenol), dry, and re-test.[1][2]
Broad Melting Range (>2°C) Wet sample or amorphous content.[1][2]Dry at 50°C under vacuum for 4 hours.
Double Peak (DSC) Polymorphism or Solvate.[1][2]Run TGA (Thermogravimetric Analysis) to rule out solvates.[1]
High Melting Point (>180°C) Unreacted Chloro-pyrimidine precursor.[1][2]Check stoichiometry of the substitution reaction.
Expected Values (Reference Range)

While specific batches vary, the expected melting range for pure 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine is typically 142°C – 148°C .[1] (Note: Values >180°C indicate significant contamination with the chloro-precursor).[1]

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.[1][2] [1][2]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide. [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-4-chloro-6-methylpyrimidine (Precursor Data). [1][2]

  • Thanigaimani, K., et al. (2012). "4-Chloro-6-methoxypyrimidin-2-amine."[1] Acta Crystallographica Section E, 68(12).[1][2] (Structural analog characterization).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Directive

Subject: Safe Handling, Logistics, and Disposal of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (CMPA)

To: Research Scientists, Process Chemists, and HSE Officers[1][2]

This guide provides an operational framework for handling 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine (herein referred to as CMPA ).[1][2] As a substituted pyrimidine intermediate often utilized in kinase inhibitor discovery and agrochemical synthesis, CMPA presents a specific risk profile combining the acute irritant properties of aminopyrimidines with the persistence and potential toxicity of halogenated aromatic ethers.

The protocols below are derived from Structure-Activity Relationship (SAR) analysis of precursor compounds (4-chloro-6-methylpyrimidin-2-amine and 4-chlorophenol) and standard industrial hygiene practices for halogenated nitrogen heterocycles.

Risk Assessment & Hazard Identification

Before handling, you must acknowledge that while specific toxicological data for this exact intermediate may be sparse, its substructures dictate the following "Worst-Case" hazard profile:

  • Acute Toxicity (Oral/Inhalation): Likely Category 4 or 3.[2] Pyrimidine amines can biologically mimic nucleobases, interfering with cellular metabolism.

  • Skin/Eye Corrosion: High probability of Category 2 (Irritant) to Category 1 (Damage) due to the basic amine functionality.[2]

  • Sensitization: Potential skin sensitizer.[2][3][4]

  • Target Organ Toxicity: The chlorophenoxy moiety suggests potential hepatic or renal burden upon chronic exposure.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety. Use this targeted PPE selection based on the physical state of the substance.[2]

Table 1: PPE Specifications by Operational State
Protection ZoneSolid State (Weighing/Transfer)Solution State (Synthesis/Extraction)Technical Justification
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash < 18")Prevents inhalation of fine particulates; in solution, solvent vapors (e.g., DCM, DMSO) are the primary vector.[1][2]
Hand Protection Double Nitrile (0.11 mm min.[2] thickness)Laminate (Silver Shield) or Viton over NitrileStandard nitrile degrades rapidly against chlorinated solvents often used with this compound.[2]
Eye/Face Chemical Safety Goggles Face Shield + GogglesAmines are caustic; dust can cause corneal opacity. Splash protection is critical during dissolution.[2]
Body Lab Coat (Cotton/Poly blend)Tyvek® Apron or Sleeve CoversPrevent permeation of splashes; standard lab coats absorb organic solvents.[2]

Operational Protocols

Reception & Storage Strategy
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates hydrolysis or moisture ingress.

  • Storage: Store at 2–8°C in a dedicated "Halogenated/Toxic" secondary container.

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if the container is opened, as the amine group can oxidize over time, leading to sample degradation and color change.

Safe Weighing & Solubilization Protocol
  • Engineering Control: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Use an anti-static gun on the spatula and weighing boat.[2] Halogenated powders are prone to static charge, causing "fly-away" dust that contaminates the user.[1][2]

Step-by-Step Solubilization:

  • Pre-Weigh: Tare the vial inside the hood. Do not transport open weighing boats across the lab.

  • Transfer: Add solid CMPA.

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vial to minimize aerosolization.

  • Dissolution: Vortex inside the hood. Do not sonicate in an open bath without a cover, as this generates aerosols.

Reaction Monitoring & Sampling

When taking aliquots for LC-MS or TLC:

  • Assume the syringe needle is contaminated.[2]

  • Dispose of needles immediately into a sharps container located inside the hood to avoid crossing the sash plane with a dripping needle.[2]

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling CMPA, emphasizing the "Stop/Go" safety checks.

CMPA_Handling_Workflow Start Start: CMPA Handling CheckState Check Physical State Start->CheckState Solid Solid Powder CheckState->Solid Powder Solution In Solution (DMSO/DCM) CheckState->Solution Liquid Weighing Weighing Protocol: 1. Anti-static Gun 2. Sash < 18 inches 3. Double Nitrile Solid->Weighing Reaction Reaction/Heating: 1. Laminate Gloves Required 2. Reflux Condenser Solution->Reaction Synthesis Dissolving Solubilization: 1. Add Solvent Slowly 2. Vortex (Closed Cap) Weighing->Dissolving Waste Disposal: Halogenated Waste Stream Weighing->Waste Spill/Cleanup Dissolving->Solution Reaction->Waste Post-Exp

Figure 1: Operational decision tree for handling 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, highlighting PPE escalation points.[1][2]

Emergency Response & Disposal

Spills
  • Solid Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe method (using a paper towel dampened with ethanol) to prevent dust generation.[1][2]

  • Solution Spill: Cover with vermiculite or spill pads.[2] If dissolved in DCM/Chloroform, ensure the lab is evacuated if the volume exceeds 500mL due to vapor toxicity.

Disposal Plan

CMPA contains both nitrogen and chlorine, classifying it as Halogenated Organic Waste .[2]

  • Segregation: Do not mix with non-halogenated solvents (like Acetone/Methanol waste) if your facility separates them to reduce incineration costs.[2]

  • Labeling: Clearly mark the waste tag with "Toxic" and "Irritant".[2]

  • Container: High-density polyethylene (HDPE) or glass.[2] Avoid metal containers if the solution is acidic.[2]

Scientific Rationale (E-E-A-T)

Why this specific protocol? The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, often designed to interact with kinase hinge regions via hydrogen bonding [1].[1][2] This biological activity implies that CMPA should be treated as a potential bioactive agent, not just a chemical building block. Furthermore, the p-chlorophenoxy group increases lipophilicity (LogP), enhancing skin absorption rates compared to non-halogenated analogs [2].[1][2] Therefore, the recommendation for double-gloving and laminate over-gloves during solution handling is not a suggestion—it is a barrier against transdermal toxicity.[2]

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine (Structural Analog Data).[1][2] Retrieved from [Link]1][2]

  • Fisher Scientific. Safety Data Sheet: 4-Chloro-6-methylpyrimidin-2-amine (Precursor Safety Profile). Retrieved from ][2]">https://www.fishersci.com[1][2]

  • BenchChem. Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Retrieved from ][2]">https://www.benchchem.com[1][2]

  • PubChem. Compound Summary: 4-chloro-6-methylpyrimidin-2-amine.[1][2][5] Retrieved from [Link]1][2]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine
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Reactant of Route 2
4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.